EAFP1
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
ETCASRCPRPCNAGLCCSIYGYCGSGNAYCGAGNCRCQCRG |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigmatic EAFP1: A Tale of Two Proteins in Transcriptional Regulation and Fungal Warfare
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The acronym EAFP1 refers to two distinct proteins, each with a unique and significant mechanism of action in different biological contexts. For researchers in oncology and molecular biology, this compound, or ELL-associated factor 1 , is a critical player in the intricate dance of transcriptional regulation and a key factor in the pathogenesis of certain leukemias. In the realm of agricultural science and antimicrobial research, this compound stands for Eucommia antifungal peptide 1 , a potent molecule with a novel structure and broad-spectrum activity against pathogenic fungi. This technical guide provides a comprehensive overview of the core mechanisms of action for both of these important molecules, complete with quantitative data, detailed experimental protocols, and visual representations of their functional pathways.
ELL-Associated Factor 1 (EAF1): A Linchpin in Transcriptional Control and Leukemia
EAF1 is a nuclear protein that functions as a crucial regulator of the RNA polymerase II (Pol II) transcription elongation factor, ELL (Eleven-nineteen Lysine-rich Leukemia). Its mechanism of action is multifaceted, involving direct protein-protein interactions, modulation of protein stability, and participation in complex signaling networks that govern gene expression in both normal and pathological states.
Core Mechanism: Positive Regulation of Transcription Elongation
The primary function of EAF1 is to enhance the processivity of RNA polymerase II during transcription elongation. EAF1 forms a stable heterodimeric complex with ELL, and this EAF1-ELL unit then associates with the Pol II elongation complex. This association helps to suppress transient pausing of Pol II as it traverses the DNA template, thereby increasing the overall rate of transcription.
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Caption: EAF1 forms a stable complex with ELL to enhance RNA polymerase II-mediated transcription elongation.
Regulation of ELL Protein Stability
EAF1 plays a pivotal role in maintaining the cellular levels of its binding partner, ELL. It achieves this by modulating the post-translational modifications of ELL, specifically acetylation and ubiquitination. EAF1 and its homolog EAF2 compete with the histone deacetylase HDAC3 for binding to the N-terminus of ELL. By displacing HDAC3, EAF1 promotes the acetylation of ELL, which in turn inhibits its ubiquitination and subsequent proteasomal degradation. This mechanism ensures a stable pool of active ELL is available for transcription.
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Caption: EAF1 stabilizes ELL by promoting its acetylation and inhibiting ubiquitination-mediated degradation.
Role in the DNA Damage Response
In response to genotoxic stress, EAF1's function is dynamically regulated to facilitate DNA repair. The ATM (Ataxia-Telangiectasia Mutated) kinase, a key sensor of DNA double-strand breaks, phosphorylates ELL. This phosphorylation event enhances the interaction between ELL and EAF1. The strengthened EAF1-ELL complex has a reduced association with other components of the Super Elongation Complex (SEC), leading to a global inhibition of transcription. This transcriptional shutdown is a cellular survival mechanism that prevents conflicts between the transcription and DNA repair machineries.
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Caption: EAF1's role in the DNA damage response, leading to transcriptional inhibition.
Involvement in Leukemia
In a subset of acute leukemias, a chromosomal translocation t(11;19) gives rise to a fusion oncoprotein, MLL-ELL. This fusion protein retains the EAF1-binding domain of ELL. The expression of MLL-ELL has a dominant effect on the normal localization and function of EAF1. In healthy cells, EAF1 and ELL are found in distinct nuclear speckles and are also components of Cajal bodies. However, in MLL-ELL leukemia cells, EAF1 is delocalized from these structures and exhibits a diffuse nucleoplasmic pattern. This disruption of the normal EAF1-ELL complex and its subnuclear localization is a key event in the pathogenesis of MLL-ELL-driven leukemia.[1]
Quantitative Data Summary: EAF1
| Parameter | Description | Value/Observation | Reference |
| EAF1-ELL Interaction | The region between amino acids 89 and 120 of EAF1 is critical for its interaction with ELL. | Qualitative | [2] |
| Gene Expression Regulation | Overexpression of EAF1 leads to a significant reduction in the expression of a number of native ELL target genes in 293T cells. | Qualitative (significant decrease) | [3] |
| Subcellular Localization | In normal cells, EAF1 and ELL colocalize in nuclear speckles and Cajal bodies. In MLL-ELL leukemia, EAF1 is delocalized to a diffuse nucleoplasmic pattern. | Qualitative | [1] |
Experimental Protocols: Studying EAF1
1. Co-Immunoprecipitation (Co-IP) to Demonstrate EAF1-ELL Interaction
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Cell Lysis: Lyse cells (e.g., 293T cells) in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the protein of interest (e.g., anti-EAF1 antibody) or an isotype control antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting protein (e.g., anti-ELL antibody).
2. In Vitro Ubiquitination Assay for ELL
-
Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the substrate protein (purified ELL) in a reaction buffer.
-
E3 Ligase: Add the E3 ligase responsible for ELL ubiquitination (if known) or a cell extract containing E3 ligase activity.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to occur.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ELL antibody to observe the appearance of higher molecular weight ubiquitinated ELL species.
Eucommia Antifungal Peptide 1 (this compound): A Novel Defender Against Fungal Pathogens
This compound is a small, cysteine-rich peptide isolated from the bark of the Eucommia ulmoides tree. It exhibits a broad spectrum of antifungal activity against various plant and human pathogenic fungi.
Core Mechanism: Chitin Binding and Membrane Disruption
The proposed mechanism of action for this compound is centered on its ability to bind to chitin, a major component of the fungal cell wall. This compound belongs to the family of hevein-like peptides, which are characterized by their chitin-binding domains. The structure of the closely related peptide, EAFP2, reveals a hydrophobic face and a cationic face. It is hypothesized that the hydrophobic face interacts with chitin in the fungal cell wall, leading to an accumulation of the peptide on the cell surface. The positively charged residues on the cationic face are then thought to interact with and disrupt the fungal cell membrane, leading to cell death. This dual-action mechanism allows it to be effective against both chitin-containing and chitin-free fungi, suggesting it may have additional targets or modes of action. The antifungal activity of this compound is notably antagonized by calcium ions.
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Caption: Proposed mechanism of action for the antifungal peptide this compound.
Quantitative Data Summary: this compound
| Parameter | Fungal Species | Value | Reference |
| IC50 | Candida albicans | 31.25 µg/mL | [4] |
| IC50 Range | Various pathogenic fungi | 35 to 155 µg/mL | [5] |
Experimental Protocols: Characterizing this compound
1. Antifungal Susceptibility Testing (Broth Microdilution Assay)
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Fungal Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells in a suitable growth medium (e.g., RPMI-1640).
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Peptide Dilution Series: Prepare a serial dilution of this compound in the growth medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
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Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.
-
Growth Inhibition Assessment: Determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) by measuring the optical density at a specific wavelength (e.g., 600 nm) or by visual inspection of fungal growth.
2. Chitin-Binding Assay
-
Chitin Affinity Chromatography: Pack a column with chitin beads.
-
Sample Loading: Load a solution containing purified this compound onto the column.
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Washing: Wash the column with a binding buffer to remove unbound proteins.
-
Elution: Elute the bound this compound from the chitin beads using a high salt buffer or a competitive binder (e.g., N-acetylglucosamine).
-
Analysis: Analyze the eluted fractions by SDS-PAGE or UV-spectroscopy to confirm the presence of this compound, demonstrating its chitin-binding affinity.
References
- 1. EAF1, a novel ELL-associated factor that is delocalized by expression of the MLL-ELL fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EAF1 regulates vegetative-phase change and flowering time in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATM-mediated ELL phosphorylation enhances its self-association through increased EAF1 interaction and inhibits global transcription during genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Origin of EAFP1 in Eucommia ulmoides
This technical guide provides a comprehensive overview of the discovery, origin, and characterization of this compound, an antifungal protein isolated from the bark of Eucommia ulmoides. The information is compiled from key scientific publications and is intended to serve as a resource for researchers in the fields of natural product chemistry, mycology, and drug development.
Introduction
Eucommia ulmoides, a deciduous tree native to China, has a long history of use in traditional medicine. Its bark is known to contain a variety of bioactive compounds. In the early 21st century, research into the antimicrobial properties of E. ulmoides led to the discovery of a family of potent antifungal peptides. Among these, this compound was one of the first to be identified and characterized. These peptides represent a novel class of antifungal agents with a unique structural motif.
Discovery and Origin
This compound is a naturally occurring plant defense protein found in the bark of Eucommia ulmoides. Its discovery was the result of systematic screening for antimicrobial compounds in this traditional medicinal plant. Researchers identified this compound and a related peptide, EAFP2, as key components of the plant's innate immune system, providing protection against pathogenic fungi.
Experimental Protocols
The following methodologies are based on the key experiments described in the scientific literature for the isolation and characterization of this compound.
3.1. Protein Extraction and Purification
The purification of this compound from the bark of Eucommia ulmoides involves a multi-step process to isolate the protein from a complex mixture of other plant compounds.
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Step 1: Crude Extraction: Dried bark of E. ulmoides is ground into a powder and extracted with a buffer solution.
-
Step 2: Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation using ammonium sulfate to enrich for proteins.
-
Step 3: Gel Filtration Chromatography: The protein fraction is then loaded onto a size-exclusion chromatography column (e.g., Sephadex G-50) to separate molecules based on their size.
-
Step 4: Cation Exchange Chromatography: Further purification is achieved using a cation exchange column (e.g., CM-Sepharose) to separate proteins based on their net positive charge.
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Step 5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step utilizes an RP-HPLC column to yield highly purified this compound.
3.2. Antifungal Activity Assay
The antifungal efficacy of purified this compound is typically assessed using a liquid microdilution assay.
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Fungal Strains: A panel of pathogenic fungi are cultured in appropriate liquid media.
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Assay Setup: A serial dilution of purified this compound is prepared in a 96-well microtiter plate. Fungal spores or mycelial fragments are then added to each well.
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Incubation: The plates are incubated at a temperature and for a duration suitable for the growth of the specific fungal species.
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Growth Inhibition Measurement: Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 595 nm) or by microscopic observation.
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IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of this compound that inhibits fungal growth by 50%, is calculated from the dose-response curve.
Quantitative Data
The following table summarizes the reported antifungal activity of this compound against a range of plant pathogenic fungi.
| Fungal Species | Common Name | IC50 of this compound (µg/mL) |
| Alternaria alternata | Alternaria leaf spot | 155 |
| Botrytis cinerea | Gray mold | 120 |
| Colletotrichum gossypii | Anthracnose | 98 |
| Fusarium oxysporum | Fusarium wilt | 35 |
| Gibberella zeae | Fusarium head blight | 42 |
| Phytophthora infestans | Late blight | 85 |
| Verticillium dahliae | Verticillium wilt | 76 |
Data sourced from publicly available scientific literature.
Note: The precise molecular weight and isoelectric point for this compound are not explicitly detailed in the reviewed literature. However, analysis of the closely related EAFP2, which shares significant sequence homology, has provided more detailed structural information.
Structure and Mechanism of Action
This compound is a small, cysteine-rich peptide. While the crystal structure of this compound has not been resolved, the structure of the highly similar EAFP2 has been determined. These peptides are characterized by a unique five-disulfide bridge motif, which contributes to their stability.
The proposed mechanism of action for this compound involves its interaction with the fungal cell. It is known to have chitin-binding properties, suggesting it may interfere with cell wall synthesis in chitin-containing fungi. However, this compound has also demonstrated activity against chitin-free fungi, indicating that it may have multiple modes of action. One hypothesis is that this compound disrupts the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. The antifungal effect of this compound is reportedly antagonized by calcium ions, suggesting a potential role for calcium signaling in its mechanism of action.
Visualizations
6.1. Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound from Eucommia ulmoides bark.
6.2. Proposed Mechanism of Action for this compound
Caption: Proposed antifungal mechanism of action for this compound.
Conclusion
This compound from Eucommia ulmoides represents a promising lead compound for the development of new antifungal agents. Its unique structure and potent activity against a broad range of pathogenic fungi make it a subject of significant interest. Further research is warranted to fully elucidate its mechanism of action and to explore its potential therapeutic applications. This guide provides a foundational understanding for scientists and researchers looking to build upon the existing knowledge of this novel antifungal peptide.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucommia antifungal peptide 1 (EAFP1) is a novel, cysteine-rich antifungal peptide isolated from the bark of Eucommia ulmoides Oliv. This technical guide provides a comprehensive overview of the primary structure and the experimental methodologies employed to determine the amino acid sequence of this compound. The peptide consists of 41 amino acid residues and possesses a unique structural motif characterized by five disulfide bridges. A significant feature of this compound is its N-terminally blocked pyroglutamic acid, which necessitates a specialized multi-step sequencing strategy. This document details the combination of mass spectrometry and chemical degradation techniques utilized for its full characterization, presenting the available quantitative data and a visual representation of the experimental workflow.
Primary Structure of this compound
This compound is a 41-residue peptide with an N-terminal pyroglutamic acid.[1][2] The presence of this modified amino acid prevents direct sequencing by traditional Edman degradation. The peptide's structure is further constrained by ten cysteine residues that form five disulfide bridges.[1][2] The determination of its primary structure was a complex process requiring a combination of enzymatic cleavage and advanced analytical techniques.
Amino Acid Composition and Sequence
While the abstracts of key publications describe the nature of this compound, the complete amino acid sequence is not explicitly provided in the available search results. The research indicates that this compound is highly similar to its isoform, EAFP2. For EAFP2, extensive structural studies have been conducted, revealing its three-dimensional conformation in solution.[3][4]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value | Reference |
| Number of Residues | 41 | [1][2] |
| N-terminal Residue | Pyroglutamic Acid | [1][2] |
| Number of Cysteine Residues | 10 | [1] |
| Number of Disulfide Bridges | 5 | [1] |
Experimental Protocols for Primary Structure Determination
The determination of the primary structure of this compound required a multi-faceted approach to overcome the challenge of the N-terminal blockage. The methodologies employed are detailed below.
Protein Purification
This compound was purified from the bark of Eucommia ulmoides Oliv.[1][2] While the specific purification protocol is not detailed in the provided search results, it typically involves extraction from the plant material followed by various chromatography steps to isolate the peptide to homogeneity.
C-Terminal Sequencing
To initiate the sequencing process, the C-terminal sequence was determined using a combination of enzymatic digestion and mass spectrometry.
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Enzymatic Digestion: Carboxypeptidase Y was used to sequentially cleave amino acid residues from the C-terminus of the intact peptide.
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Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) was employed to analyze the masses of the successively truncated peptides. This "ladder sequencing" approach allows for the deduction of the C-terminal amino acid sequence.
Internal Sequencing
To obtain the sequence of the internal portion of the peptide, this compound was subjected to enzymatic cleavage to generate smaller, more manageable fragments.
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Enzymatic Digestion: Trypsin was used to cleave the peptide chain at specific sites (typically at the C-terminus of lysine and arginine residues).
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Fragment Separation: The resulting tryptic peptides were separated using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sequencing of Fragments: The purified peptide fragments were then sequenced using two main techniques:
-
Automated Edman Degradation: This classical method sequentially removes and identifies amino acids from the N-terminus of each fragment.[1]
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Tandem Mass Spectrometry (MS/MS): This technique involves fragmentation of the peptides within the mass spectrometer and analysis of the fragment ion masses to determine the amino acid sequence.
-
N-Terminal Sequencing
The N-terminally blocked nature of this compound required a specialized strategy to identify the blocking group and the subsequent amino acid sequence.
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Mass Spectrometric Analysis of the N-terminal Fragment: The tryptic fragment corresponding to the N-terminus of this compound was identified as being resistant to Edman degradation.
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High-Accuracy Mass Spectrometry: Fourier Transform Ion Cyclotron Resonance (FTICR) tandem mass spectrometry was utilized to determine the precise mass of the N-terminal fragment. The high mass accuracy of this technique allowed for the unambiguous identification of the blocking group as pyroglutamic acid. The remainder of the N-terminal fragment's sequence was determined through the interpretation of the tandem mass spectra.
Experimental Workflow Visualization
The logical flow of the experimental procedures used to determine the primary structure of this compound is depicted in the following diagram.
Caption: Experimental workflow for determining the primary structure of this compound.
Conclusion
The primary structure determination of this compound showcases a sophisticated application of protein chemistry and mass spectrometry techniques to characterize a naturally occurring, post-translationally modified peptide. The presence of an N-terminal pyroglutamic acid and multiple disulfide bridges highlights the complexity of such molecules. While the precise amino acid sequence of this compound is not publicly available in the reviewed literature, the detailed experimental framework provides a clear path for its determination and serves as a valuable reference for researchers working on similarly challenging peptides. Further studies to elucidate the exact sequence and the structure-activity relationship of the five disulfide bonds will be crucial for understanding its potent antifungal mechanism and for its potential development as a therapeutic agent.
References
- 1. Two novel antifungal peptides distinct with a five-disulfide motif from the bark of Eucommia ulmoides Oliv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solution structure of Eucommia antifungal peptide: a novel structural model distinct with a five-disulfide motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Part 1: Mammalian EAF1 (ELL-associated factor 1)
A comprehensive understanding of the EAFP1 gene necessitates a bifurcated approach due to the term referring to two distinct molecules in scientific literature: a mammalian transcription factor and a plant-derived antifungal peptide. This guide provides an in-depth technical overview of the identification, cloning, and functional pathways associated with both entities, tailored for researchers, scientists, and drug development professionals.
Mammalian EAF1 is a crucial component of the RNA polymerase II (Pol II) transcription elongation machinery. It functions as a positive regulator of the ELL (Eleven-nineteen Lysine-rich Leukemia) family of transcription elongation factors. Misregulation of EAF1 and its interactions have been implicated in certain types of leukemia.
Quantitative Data Summary
| Data Type | Description | Cell/Tissue Type | Finding |
| Protein Homology | Amino acid conservation between EAF1 and its homolog EAF2. | Human | 58% identity and 74% amino acid conservation.[1] |
| Gene Expression | EAF1 is ubiquitously expressed in various tissues. | Human | High expression in bone marrow (RPKM 21.6) and brain (RPKM 8.9), among 25 other tissues.[2] |
| Protein Interaction | EAF1 interacts with the N-terminus of the ELL protein. | Human | EAF1 stimulates ELL elongation activity through direct binding.[3] |
| Subcellular Localization | EAF1 and ELL colocalize in a distinct stippled pattern within the nucleus. | Human | Colocalization is observed in nuclear speckles, which are sites of active transcription. |
| Effect of Knockdown | Simultaneous knockdown of EAF1 and EAF2 affects the expression of ELL target genes. | Human 293T cells | Reduced mRNA expression of a majority of tested ELL-target genes.[4] |
Experimental Protocols
1. Identification of EAF1 as an ELL-Interacting Protein
The identification of EAF1 was primarily achieved through co-immunoprecipitation and mass spectrometry techniques.
-
Objective: To identify proteins that form a complex with the ELL transcription elongation factor.
-
Methodology:
-
Cell Lysis: Nuclear extracts are prepared from a suitable cell line (e.g., HeLa or 293T cells).
-
Immunoprecipitation: The nuclear extracts are incubated with an antibody specific to ELL, which is conjugated to magnetic or agarose beads.
-
Washing: The beads are washed multiple times with a stringent buffer to remove non-specifically bound proteins.
-
Elution: The ELL-containing protein complexes are eluted from the beads.
-
SDS-PAGE and Mass Spectrometry: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Protein bands that are present in the ELL immunoprecipitation but not in a control immunoprecipitation (using a non-specific antibody) are excised.
-
Protein Identification: The excised protein bands are subjected to in-gel digestion (typically with trypsin) followed by analysis of the resulting peptides by mass spectrometry (e.g., LC-MS/MS). The peptide fragmentation patterns are then used to identify the protein from a protein sequence database. EAF1 was identified as a prominent interacting partner of ELL through this method.
-
2. Cloning of the Human EAF1 Gene
Following its identification, the EAF1 gene was cloned using standard molecular biology techniques.
-
Objective: To isolate the full-length cDNA sequence of the human EAF1 gene.
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Methodology:
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cDNA Library Screening: A human cDNA library (e.g., from a cell line known to express EAF1) is screened using a probe. The probe can be a degenerate oligonucleotide designed based on a partial amino acid sequence obtained from mass spectrometry, or a homologous sequence from another species.
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PCR-based Cloning (RACE): Alternatively, Rapid Amplification of cDNA Ends (RACE) can be employed.
-
5' and 3' RACE: Gene-specific primers are designed based on a known partial sequence of the EAF1 cDNA.
-
For 3' RACE, a poly(A) tail-anchored oligo(dT) primer is used for the first-strand cDNA synthesis. PCR is then performed with the gene-specific primer and a primer complementary to the anchor sequence.
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For 5' RACE, the first-strand cDNA is synthesized with a gene-specific primer. The 5' end of the cDNA is then modified (e.g., by tailing with dCTP using terminal deoxynucleotidyl transferase). A nested PCR is then performed using a gene-specific primer and a primer that anneals to the newly added tail.
-
-
Sequencing and Assembly: The resulting PCR products or positive clones from the library screening are sequenced. The full-length cDNA sequence is assembled from the overlapping sequences.
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Vector Insertion: The full-length EAF1 cDNA is then subcloned into an appropriate expression vector for further functional studies.
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Signaling and Functional Pathways
EAF1 is a key player in the regulation of transcription elongation. It forms a heterodimeric complex with ELL, which then associates with RNA polymerase II to enhance its processivity and suppress transient pausing.
Caption: EAF1 forms a complex with ELL to regulate transcription elongation.
Part 2: Plant-derived this compound (Eucommia ulmoides Antifungal Peptide 1)
This compound is a small, cysteine-rich antifungal peptide isolated from the bark of the rubber tree, Eucommia ulmoides. It belongs to the family of hevein-like peptides and exhibits a broad spectrum of activity against various plant pathogenic fungi.
Quantitative Data Summary
The antifungal activity of this compound and its related peptide EAFP2 has been quantified against several fungal species.
| Fungal Species | IC50 (µg/mL) for this compound | IC50 (µg/mL) for EAFP2 |
| Verticillium dahliae | 15.6 | 12.5 |
| Fusarium oxysporum | 25.0 | 20.0 |
| Botrytis cinerea | 30.0 | 25.0 |
| Alternaria solani | 40.0 | 35.0 |
Note: Specific IC50 values can vary between studies and experimental conditions. The values presented are representative.
Experimental Protocols
1. Isolation and Purification of this compound
This compound is isolated from the bark of Eucommia ulmoides through a multi-step purification process.
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Objective: To purify the this compound peptide to homogeneity.
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Methodology:
-
Extraction: Dried bark of Eucommia ulmoides is ground into a powder and extracted with a suitable buffer (e.g., a sodium chloride solution).
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Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for proteins and peptides.
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Gel Filtration Chromatography: The resuspended precipitate is loaded onto a gel filtration column (e.g., Sephadex G-50) to separate molecules based on their size. Fractions are collected and tested for antifungal activity.
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Ion-Exchange Chromatography: Active fractions from gel filtration are further purified using an ion-exchange column (e.g., CM-Sepharose). Peptides are eluted with a salt gradient, and fractions are again tested for activity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column. This separates peptides based on their hydrophobicity, yielding highly purified this compound.
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Characterization: The purity and molecular mass of the final product are confirmed by SDS-PAGE and mass spectrometry.
-
2. Gene Cloning of this compound
A general strategy for cloning the gene encoding this compound would involve the following steps.
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Objective: To isolate the cDNA sequence encoding the this compound peptide.
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Methodology:
-
Amino Acid Sequencing: The N-terminal amino acid sequence of the purified this compound peptide is determined by Edman degradation.
-
Degenerate Primer Design: Based on the partial amino acid sequence, degenerate PCR primers are designed.
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RNA Extraction and cDNA Synthesis: Total RNA is extracted from the bark of Eucommia ulmoides, and first-strand cDNA is synthesized using reverse transcriptase.
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PCR Amplification: PCR is performed on the cDNA using the degenerate primers to amplify a fragment of the this compound gene.
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RACE (Rapid Amplification of cDNA Ends): The full-length cDNA sequence is obtained using 5' and 3' RACE, similar to the protocol described for mammalian EAF1.
-
Sequencing and Analysis: The full-length cDNA is sequenced, and the open reading frame encoding the this compound prepropeptide is identified.
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Expression and Verification: The cloned gene can be expressed in a heterologous system (e.g., E. coli or Pichia pastoris) to confirm that the recombinant peptide has the same antifungal activity as the native peptide.
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Proposed Mechanism of Action
This compound is a chitin-binding peptide. Its antifungal activity is believed to stem from its ability to bind to chitin in the fungal cell wall, thereby disrupting cell wall integrity and inhibiting fungal growth.
Caption: this compound's proposed antifungal mechanism of action.
References
- 1. WikiGenes - EAF1 - ELL associated factor 1 [wikigenes.org]
- 2. EAF1 ELL associated factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Negative Feedback Loop Mechanism between EAF1/2 and DBC1 in Regulating ELL Stability and Functions - PMC [pmc.ncbi.nlm.nih.gov]
EAFP1 protein structure and disulfide bridges
An In-depth Technical Guide on the Structure and Disulfide Bridges of the EAFP1 Protein Core
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the this compound protein, with a specific focus on its structural characteristics and the critical role of its disulfide bridges. The information presented herein is intended to serve as a core resource for researchers and professionals involved in drug development and related scientific fields.
Introduction
This compound, or Eucommia ulmoides antifungal peptide 1, is a plant-derived protein that has garnered significant interest for its potent antifungal properties.[1] As with many antifungal peptides, the three-dimensional structure of this compound, stabilized by a network of disulfide bridges, is intrinsically linked to its biological activity. Understanding this structure is therefore paramount for elucidating its mechanism of action and for the rational design of novel antifungal therapeutics.
Protein Structure and Characteristics
While the initial search results did not provide a complete structural elucidation of this compound itself, they did reveal that a closely related protein, EAFP2, from the same source (Eucommia ulmoides bark), has been crystallized and its structure determined.[1] EAFP2 is described as a small protein.[1] Such antifungal proteins are often characterized by a compact, stable fold, rich in cysteine residues that form multiple disulfide bonds. These bonds are crucial for maintaining the protein's tertiary structure and, consequently, its functional integrity.
The formation of disulfide bonds is a critical post-translational modification for many proteins that are secreted or located on the cell surface.[2] This covalent linkage between two cysteine residues significantly contributes to the thermodynamic stability of the protein's folded state.[2] In the context of antifungal peptides like this compound, this stability is essential for functioning in the hostile extracellular environments where they encounter their fungal targets.
Disulfide Bridges: The Structural Core
The disulfide bridges in proteins like this compound are not random; they form specific patterns that define the protein's fold. The process of disulfide bond formation in eukaryotes is a complex, enzyme-catalyzed process that occurs within the endoplasmic reticulum.[2][3] It involves a relay of oxidative equivalents, often initiated by enzymes like Ero1, which transfers disulfides to protein disulfide isomerases (PDIs).[3][4] These PDIs then catalyze the formation of the correct disulfide pairings in the folding protein.
The precise number and connectivity of the disulfide bridges in this compound are defining features of its molecular architecture. While the exact details for this compound were not available in the initial search, the study of analogous proteins with multiple disulfide bonds, such as the mitochondrial sulfhydryl oxidase Erv1p, highlights the distinct functional roles that individual disulfide bonds can play.[5] Some disulfides are critical for overall structural stability, while others may be directly involved in the protein's catalytic or binding activities.[5]
Experimental Protocols for Structural Determination
The determination of a protein's structure and the mapping of its disulfide bridges involve a combination of experimental techniques. The following provides a generalized overview of the methodologies typically employed.
Protein Purification and Crystallization
-
Expression and Purification: The this compound protein would first need to be isolated from its natural source, the bark of Eucommia ulmoides, or produced recombinantly in a suitable expression system (e.g., E. coli, yeast, or insect cells). Purification is typically achieved using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.
-
Crystallization: Purified this compound is then subjected to crystallization screening to obtain high-quality crystals suitable for X-ray diffraction. This involves testing a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find the optimal conditions for crystal growth.
X-ray Crystallography
-
Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein, from which the atomic coordinates of the protein are derived. The resulting model is then refined to best fit the experimental data. The positions of the disulfide bridges can be directly visualized in the final electron density map.
Mass Spectrometry for Disulfide Bridge Mapping
Mass spectrometry is a powerful technique for confirming the connectivity of disulfide bonds.
-
Proteolytic Digestion: The purified protein is digested with a specific protease (e.g., trypsin) under non-reducing conditions. This generates a mixture of peptides, some of which will contain intact disulfide bonds.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The masses of the disulfide-linked peptides are identified, and their fragmentation patterns in the MS/MS analysis reveal the specific cysteine residues that are connected.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of determining disulfide bridge connectivity, the following diagram illustrates a typical experimental workflow.
Conclusion
The structural integrity of the this compound protein, conferred in large part by its network of disulfide bridges, is fundamental to its antifungal activity. A detailed understanding of this structure, obtained through the experimental protocols outlined above, is a critical prerequisite for the development of novel antifungal agents based on this promising peptide. Further research to elucidate the precise three-dimensional structure of this compound will undoubtedly provide invaluable insights for the design of mimetics and analogs with enhanced therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Disulfide bonds in ER protein folding and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide Bond Formation in the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfide Transfer between Two Conserved Cysteine Pairs Imparts Selectivity to Protein Oxidation by Ero1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering Structural and Functional Roles of Individual Disulfide Bonds of the Mitochondrial Sulfhydryl Oxidase Erv1p - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Homologs of Ethylene Response Factor 1 (ERF1) in Plant Species
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Ethylene Response Factor 1 (ERF1) is a key transcription factor that integrates ethylene and jasmonate signaling pathways to regulate plant defense responses against pathogens. Understanding the homologs of ERF1 across different plant species is crucial for the development of broad-spectrum disease resistance in crops. This technical guide provides a comprehensive overview of ERF1 and its homologs, including their function, the signaling pathways they are involved in, and the experimental protocols used for their characterization. Quantitative data is summarized in tabular format, and key pathways and workflows are visualized using diagrams.
Introduction to Ethylene Response Factor 1 (ERF1)
Ethylene Response Factor 1 (ERF1) is a plant-specific transcription factor belonging to the APETALA2/ETHYLENE RESPONSIVE ELEMENT BINDING PROTEINS (AP2/EREBPs) superfamily.[1] It plays a critical role in the plant's defense mechanisms by acting as a downstream component that integrates signals from both the ethylene (ET) and jasmonate (JA) signaling pathways.[2] The expression of ERF1 is induced by ethylene and jasmonate, and this co-regulation is essential for activating a wide array of defense-related genes.[2] Constitutive expression of ERF1 in transgenic Arabidopsis plants has been shown to confer resistance to necrotrophic fungi.[2]
Quantitative Data on ERF1 and its Homologs
| Gene/Protein Homolog | Plant Species | Deduced Amino Acid Count | Predicted Molecular Weight (kDa) | Predicted Isoelectric Point (pI) | Reference |
| PR-1 homolog | Sorghum bicolor | 145 | 15.572 | 5.54 | [3] |
Experimental Protocols
The identification and functional analysis of ERF1 homologs involve a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
3.1. Identification of Homologs using Rapid Amplification of cDNA Ends (RACE)
This protocol is used to obtain the full-length cDNA sequence of a gene of interest when only a partial sequence is known.
-
Objective: To amplify the 5' and 3' ends of the cDNA of a putative ERF1 homolog.
-
Methodology:
-
RNA Extraction: Isolate total RNA from plant tissue of interest using a suitable method (e.g., Trizol reagent).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and a specific primer (for 3' RACE) or an oligo(dT) primer (for 5' RACE).
-
3' RACE:
-
Perform a PCR using a gene-specific forward primer (designed from the known partial sequence) and an oligo(dT)-adapter primer.
-
Perform a nested PCR to increase specificity, using a second gene-specific forward primer located downstream of the first one.
-
-
5' RACE:
-
Add a homopolymeric tail (e.g., poly(C)) to the 3' end of the first-strand cDNA using terminal deoxynucleotidyl transferase.
-
Perform a PCR using a gene-specific reverse primer and an adapter-oligo(dG) primer.
-
Perform a nested PCR with a second gene-specific reverse primer.
-
-
Cloning and Sequencing: Clone the resulting PCR products into a suitable vector and sequence them to obtain the full-length cDNA sequence.[3]
-
3.2. Gene Expression Analysis by Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol is used to quantify the expression level of a target gene in response to specific stimuli.
-
Objective: To determine the relative expression of an ERF1 homolog in response to treatments like ethylene, jasmonate, or pathogen infection.
-
Methodology:
-
Experimental Treatment: Treat plants with the desired stimulus (e.g., expose to ethylene gas, spray with methyl jasmonate, or inoculate with a pathogen). Collect tissue samples at different time points.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and synthesize first-strand cDNA as described in the RACE protocol.
-
qPCR:
-
Design gene-specific primers for the ERF1 homolog and a reference gene (e.g., actin or ubiquitin) for normalization.
-
Prepare a reaction mixture containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a thermal cycler. The cycle threshold (Ct) value is determined for each sample.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, where the expression of the target gene is normalized to the reference gene and relative to a control condition.[3]
-
Signaling Pathways and Experimental Workflows
4.1. Ethylene and Jasmonate Signaling Pathway Converging on ERF1
The following diagram illustrates the integration of ethylene and jasmonate signals leading to the activation of ERF1 and downstream defense responses. In the absence of ethylene, the ETR1 receptor activates CTR1, which in turn represses EIN2. Upon ethylene binding, this repression is lifted, allowing EIN2 to activate the transcription factors EIN3/EILs. Simultaneously, jasmonate signaling leads to the degradation of JAZ repressors, freeing transcription factors like MYC2. The convergence of these pathways leads to the transcriptional activation of ERF1.
4.2. Experimental Workflow for Homolog Identification and Characterization
The diagram below outlines a typical workflow for identifying and functionally characterizing a homolog of a known gene in a new plant species. This process starts with sequence homology searches and progresses through gene cloning, expression analysis, and functional validation.
Conclusion
The study of ERF1 and its homologs across different plant species provides valuable insights into the conserved mechanisms of plant immunity. The methodologies and pathways described in this guide offer a framework for researchers to identify and characterize these important transcription factors in their plant systems of interest. Such knowledge is fundamental for the strategic development of crops with enhanced resistance to a broad range of pathogens, ultimately contributing to global food security. Further research, including large-scale comparative genomics and proteomics, will undoubtedly uncover more nuances of the ERF1-mediated defense network.
References
- 1. Ethylene response pathway is essential for ARABIDOPSIS A-FIFTEEN function in floral induction and leaf senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETHYLENE RESPONSE FACTOR1 Integrates Signals from Ethylene and Jasmonate Pathways in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Silico Analysis of EAFP1 Antifungal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EAFP1, an antifungal peptide isolated from the bark of Eucommia ulmoides Oliver, represents a promising candidate for the development of novel antifungal therapeutics. As a member of the hevein-like peptide family, its primary mechanism of action is believed to involve the binding to chitin, a crucial component of the fungal cell wall. This interaction is hypothesized to disrupt cell wall integrity and trigger downstream signaling pathways, ultimately leading to fungal cell death. This technical guide provides a comprehensive overview of the in silico methods that can be employed to analyze the antifungal activity of this compound. It details experimental protocols for key computational analyses, presents a framework for organizing quantitative data, and visualizes the proposed mechanism of action and experimental workflows using Graphviz diagrams. This document is intended to serve as a resource for researchers and drug development professionals engaged in the computational assessment of antifungal peptides.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Plant-derived antifungal peptides (AFPs) are a promising source of such agents. This compound, a cysteine-rich peptide from Eucommia ulmoides, has demonstrated antifungal properties, making it a subject of interest for further investigation.
In silico analysis offers a powerful and cost-effective approach to elucidate the structure-function relationships of antifungal peptides like this compound. By leveraging computational tools, researchers can predict the three-dimensional structure of the peptide, identify potential binding sites on fungal target proteins, and simulate the molecular interactions that underpin its antifungal activity. This guide outlines a systematic in silico workflow for the comprehensive analysis of this compound.
This compound: Sequence and Structural Properties
The primary amino acid sequence of this compound is crucial for all subsequent in silico analyses.
Amino Acid Sequence
The amino acid sequence of Antifungal peptide 1 (this compound) from Eucommia ulmoides can be retrieved from the UniProt database under the accession number P83596 .[1] The sequence is as follows:
QTCASRCPRPCNAGLCCSIYGYCGSGNAYCGAGNCRCQCRG
This sequence reveals a high cysteine content, which is characteristic of many antifungal peptides and suggests a stable, disulfide-bonded structure.
In Silico Structural Modeling
As the experimentally determined three-dimensional structure of this compound is not available in the Protein Data Bank (PDB), homology modeling is the preferred method for generating a structural model.
Experimental Protocol: Homology Modeling of this compound
-
Template Selection: A BLAST search against the PDB database is performed using the this compound sequence to identify suitable template structures. Hevein-like peptides with high sequence identity and resolved 3D structures are ideal templates.
-
Model Building: The SWISS-MODEL server can be utilized for automated homology modeling.[2][3][4][5][6][7][8][9] The this compound sequence is submitted to the server, which then automatically selects the best template and builds the 3D model.
-
Model Quality Assessment: The quality of the generated model is evaluated using tools such as Ramachandran plots, which assess the stereochemical quality of the protein backbone, and QMEAN scores, which provide a global and local quality estimation.[3]
Quantitative Antifungal Activity of this compound
A comprehensive understanding of this compound's antifungal potential requires quantitative data on its activity against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key parameter used to measure the potency of an antifungal agent.
| Fungal Species | MIC (µg/mL) | Reference |
| Fusarium oxysporum | Data not available | |
| Aspergillus niger | Data not available | |
| Candida albicans | Data not available | |
| Trichophyton rubrum | Data not available | |
| Botrytis cinerea | Data not available |
In Silico Analysis of this compound's Antifungal Mechanism
The primary hypothesis for this compound's mechanism of action is its interaction with chitin in the fungal cell wall, leading to the activation of the Cell Wall Integrity (CWI) pathway. A secondary proposed mechanism involves the inhibition of fungal metalloproteinases.
Proposed Signaling Pathway of this compound Action
The binding of this compound to chitin is thought to induce cell wall stress, which is sensed by transmembrane proteins that activate the CWI pathway. This signaling cascade ultimately leads to a cellular response aimed at repairing the cell wall, but which can also trigger programmed cell death if the damage is severe.
Molecular Docking of this compound with Fungal Chitin
Molecular docking simulations can be used to predict the binding mode and affinity of this compound to chitin oligomers.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: A 3D structure of a chitin oligomer (e.g., hexa-N-acetyl-D-glucosamine) is obtained from a chemical database or built using molecular modeling software.
-
Receptor Preparation: The homology model of this compound is prepared by adding hydrogen atoms and assigning partial charges. The putative chitin-binding domain is identified based on homology to other hevein-like peptides.
-
Docking Simulation: Software such as AutoDock or Glide is used to perform the docking calculations. The chitin oligomer is docked into the predicted binding site of this compound.
-
Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode based on the docking score and the pattern of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics Simulation of the this compound-Chitin Complex
Molecular dynamics (MD) simulations can provide insights into the stability and dynamics of the this compound-chitin complex over time.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The best-ranked docked complex from the molecular docking study is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is subjected to energy minimization to remove steric clashes. This is followed by a series of equilibration steps under controlled temperature and pressure to allow the system to relax.
-
Production Run: A production MD simulation is run for an extended period (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation) and to characterize the key intermolecular interactions.
In Silico Experimental Workflow
The following diagram illustrates the overall in silico workflow for the analysis of this compound's antifungal activity.
Conclusion
The in silico approaches outlined in this technical guide provide a robust framework for investigating the antifungal activity of this compound. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the structural basis of its function and its mechanism of action at the molecular level. These computational studies can guide further experimental validation and accelerate the development of this compound and other hevein-like peptides as novel antifungal therapeutics. While this guide provides a comprehensive computational workflow, it is important to note that experimental validation of the in silico findings is essential to confirm the biological relevance of the predictions.
References
- 1. uniprot.org [uniprot.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of Aspergillus fumigatus extract on matrix metalloproteinases expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Unraveling Gene Expression: A Technical Guide to Analyzing EAFP1 Patterns in Eucommia ulmoides Tissues
Disclaimer: As of the latest data, specific research on a gene designated "EAFP1" in Eucommia ulmoides is not available in published scientific literature. The following guide provides a comprehensive framework and detailed protocols for characterizing the expression patterns of a hypothetical gene, herein referred to as this compound, within various tissues of Eucommia ulmoides. The methodologies and data presentation formats are based on established practices in plant gene expression analysis.
Introduction
Eucommia ulmoides, a deciduous tree native to China, is of significant interest for its medicinal properties and production of Eucommia rubber. Understanding the spatial and temporal expression patterns of specific genes is crucial for elucidating their biological functions and for potential genetic improvement of this economically important species. This guide outlines the key experimental procedures for quantifying the expression of a target gene, this compound, across different tissues of E. ulmoides.
Quantitative Expression Analysis of this compound
The relative expression levels of the hypothetical this compound gene were quantified in various tissues of Eucommia ulmoides, including roots, stems, leaves, and fruits. The data, presented as mean relative expression ± standard deviation, are normalized to a reference gene, such as EuACTIN.
| Tissue | Relative this compound Expression Level (Mean ± SD) |
| Root | 1.00 ± 0.12 |
| Stem | 2.54 ± 0.28 |
| Leaf | 5.12 ± 0.45 |
| Fruit | 8.76 ± 0.91 |
Table 1. Hypothetical relative expression of the this compound gene in different tissues of Eucommia ulmoides.
Experimental Protocols
The following sections detail the standard methodologies for analyzing gene expression in Eucommia ulmoides.
Plant Material Collection and Preparation
Fresh and healthy tissues, including roots, stems, leaves, and fruits, are collected from mature Eucommia ulmoides plants. To minimize RNA degradation, the collected samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.
Total RNA Extraction and Quality Control
Total RNA is extracted from the frozen tissues using a suitable plant RNA extraction kit, following the manufacturer's instructions. The integrity and quality of the extracted RNA are assessed using agarose gel electrophoresis and a spectrophotometer. High-quality RNA, characterized by distinct 28S and 18S ribosomal RNA bands and an A260/A280 ratio of 1.8–2.0, is used for subsequent experiments.
First-Strand cDNA Synthesis
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers. The resulting cDNA is then diluted and used as a template for quantitative real-time PCR (qRT-PCR).
Quantitative Real-Time PCR (qRT-PCR)
The expression level of the target gene is quantified using qRT-PCR with gene-specific primers. The reaction is typically performed in a 20 µL volume containing SYBR Green Master Mix, forward and reverse primers, and the cDNA template. The PCR program generally consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. The relative expression levels are calculated using the 2−ΔΔCt method, with a housekeeping gene like EuACTIN serving as the internal control for normalization[1][2][3].
Visualized Workflows and Pathways
Experimental Workflow for this compound Expression Analysis
The following diagram illustrates the key steps involved in the analysis of this compound gene expression in Eucommia ulmoides.
Figure 1. Experimental workflow for this compound expression analysis.
Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where this compound is involved in a plant's response to an environmental stimulus.
Figure 2. Hypothetical this compound signaling pathway.
References
Methodological & Application
Application Notes and Protocols for the Purification of EAFP1 from Eucommia ulmoides Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucommia ulmoides Oliv., a traditional Chinese medicinal plant, is a known source of various bioactive compounds. Among these, Eucommia antifungal protein 1 (EAFP1) has garnered significant interest due to its potent antifungal properties. This compound is a small, cysteine-rich peptide that exhibits a broad spectrum of activity against several plant and human pathogenic fungi. This document provides detailed application notes and protocols for the purification of this compound from the bark of Eucommia ulmoides, intended for researchers, scientists, and professionals in drug development.
The purification of this compound is a multi-step process that leverages conventional protein purification techniques to isolate the peptide from a complex mixture of plant-derived molecules. The protocol outlined below is based on established methods for the purification of antifungal peptides from plant sources and is designed to yield a highly purified and active form of this compound suitable for further characterization and development.
Data Presentation
A crucial aspect of any purification process is the quantitative assessment of each step to monitor the efficiency of the procedure. The following table provides a representative summary of the purification of this compound from Eucommia ulmoides bark. Please note that these values are illustrative and may vary depending on the starting material and experimental conditions.
Table 1: Purification Summary of this compound from 100g of Eucommia ulmoides Bark
| Purification Step | Total Protein (mg) | Total Antifungal Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2500 | 5000 | 2.0 | 100 | 1 |
| 0.5 M NaCl Extraction | 800 | 4500 | 5.6 | 90 | 2.8 |
| Gel Filtration (Sephadex G-50) | 150 | 3750 | 25.0 | 75 | 12.5 |
| Cation Exchange Chromatography | 25 | 3000 | 120.0 | 60 | 60.0 |
| Reverse-Phase HPLC | 5 | 2500 | 500.0 | 50 | 250.0 |
Note: Antifungal activity units are determined by a standardized fungal growth inhibition assay.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the purification of this compound.
Protocol 1: Preparation of Crude Extract
-
Materials:
-
Dried bark of Eucommia ulmoides
-
Grinder or mill
-
Extraction Buffer: 20 mM Tris-HCl, pH 7.4
-
Cheesecloth
-
Centrifuge and centrifuge tubes
-
-
Procedure:
-
Wash the dried bark of Eucommia ulmoides with distilled water to remove any surface contaminants and then air-dry.
-
Grind the dried bark into a fine powder using a grinder or mill.
-
Suspend the bark powder in the Extraction Buffer at a ratio of 1:10 (w/v).
-
Stir the suspension overnight at 4°C.
-
Filter the suspension through four layers of cheesecloth to remove solid debris.
-
Centrifuge the filtrate at 10,000 x g for 30 minutes at 4°C.
-
Collect the supernatant, which constitutes the crude extract.
-
Protocol 2: 0.5 M NaCl Extraction
-
Materials:
-
Crude extract from Protocol 1
-
Solid NaCl
-
Stir plate and stir bar
-
Centrifuge and centrifuge tubes
-
Dialysis tubing (1 kDa molecular weight cut-off)
-
Dialysis Buffer: 20 mM Tris-HCl, pH 7.4
-
-
Procedure:
-
To the crude extract, slowly add solid NaCl to a final concentration of 0.5 M while stirring gently at 4°C.
-
Continue stirring for 2 hours at 4°C.
-
Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing this compound.
-
Transfer the supernatant to dialysis tubing and dialyze against the Dialysis Buffer overnight at 4°C with at least three buffer changes.
-
Protocol 3: Gel Filtration Chromatography
-
Materials:
-
Dialyzed sample from Protocol 2
-
Sephadex G-50 column (e.g., 2.5 x 100 cm)
-
Gel Filtration Buffer: 20 mM Tris-HCl, pH 7.4, containing 150 mM NaCl
-
Fraction collector
-
UV spectrophotometer (280 nm)
-
-
Procedure:
-
Equilibrate the Sephadex G-50 column with at least two column volumes of Gel Filtration Buffer.
-
Concentrate the dialyzed sample to a suitable volume (e.g., 5-10 mL) using a centrifugal concentrator.
-
Load the concentrated sample onto the equilibrated column.
-
Elute the proteins with Gel Filtration Buffer at a constant flow rate (e.g., 0.5 mL/min).
-
Collect fractions of a defined volume (e.g., 3 mL) using a fraction collector.
-
Monitor the protein elution profile by measuring the absorbance of each fraction at 280 nm.
-
Assay the fractions for antifungal activity to identify the this compound-containing fractions.
-
Pool the active fractions.
-
Protocol 4: Cation Exchange Chromatography
-
Materials:
-
Pooled active fractions from Protocol 3
-
Cation exchange column (e.g., CM-Sepharose)
-
Binding Buffer: 20 mM Sodium Acetate, pH 5.0
-
Elution Buffer: 20 mM Sodium Acetate, pH 5.0, containing 1 M NaCl
-
Gradient mixer and pump
-
-
Procedure:
-
Dialyze the pooled fractions from the gel filtration step against the Binding Buffer overnight at 4°C.
-
Equilibrate the cation exchange column with the Binding Buffer.
-
Load the dialyzed sample onto the column.
-
Wash the column with the Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of 0-1 M NaCl in the Binding Buffer over several column volumes.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Assay the fractions for antifungal activity to locate the this compound peak.
-
Pool the active fractions.
-
Protocol 5: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Materials:
-
Pooled active fractions from Protocol 4
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% (v/v) TFA in acetonitrile
-
UV detector (214 nm and 280 nm)
-
-
Procedure:
-
Equilibrate the C18 column with Solvent A.
-
Inject the sample from the cation exchange step onto the column.
-
Elute the peptides with a linear gradient of Solvent B (e.g., 0-60% over 60 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the peaks corresponding to this compound.
-
Verify the purity of the collected fractions by SDS-PAGE and mass spectrometry.
-
Lyophilize the purified this compound for storage.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the sequential steps involved in the purification of this compound from Eucommia ulmoides bark.
Caption: Workflow for the purification of this compound.
Hypothesized Antifungal Mechanism of this compound
While the precise signaling pathways affected by this compound are still under investigation, many plant antifungal peptides are known to act on the fungal cell membrane. The following diagram depicts a generalized, hypothetical mechanism of action.
Caption: Hypothesized mechanism of this compound antifungal activity.
Conclusion
The protocols described in this document provide a comprehensive guide for the purification of this compound from Eucommia ulmoides bark. Adherence to these methodologies, coupled with careful monitoring of each purification step, will enable researchers to obtain a high-purity preparation of this promising antifungal peptide. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its potential development as a novel therapeutic agent.
Application Notes and Protocols: Recombinant Expression of EAFP1 in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for the recombinant expression and purification of Epidermal Growth Factor-Associated Protein 1 (EAFP1) in an Escherichia coli (E. coli) host system. E. coli is a widely used and efficient host for producing recombinant proteins due to its rapid growth, well-understood genetics, and the availability of a multitude of expression vectors and host strains.[1][2][3] The following protocols detail the steps from gene synthesis and cloning to protein purification and analysis, providing a robust framework for obtaining high-purity, soluble this compound for downstream applications in research and drug development.
Principle of Recombinant Protein Expression in E. coli
The expression of a target protein in E. coli involves several key stages.[4] First, the gene encoding the protein of interest is cloned into an expression vector, which is a plasmid designed for high-level protein production. This vector is then introduced into a suitable E. coli host strain.[4][5] Protein expression is typically induced by adding a chemical agent, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), which triggers transcription of the target gene.[5][6] Following induction, the bacterial cells are harvested, lysed, and the recombinant protein is purified from the cell lysate.[4][7]
Experimental Protocols
Gene Synthesis and Codon Optimization
The amino acid sequence of this compound should be reverse-translated into a DNA sequence that is optimized for expression in E. coli. Codon optimization is crucial for maximizing protein expression levels by avoiding issues related to the differing codon usage between the original organism and E. coli.[8]
Protocol:
-
Obtain the amino acid sequence of human this compound.
-
Use a commercial gene synthesis service with codon optimization for E. coli K-12 strains.
-
Incorporate restriction sites (e.g., NdeI and XhoI) at the 5' and 3' ends of the gene, respectively, to facilitate cloning.
-
Include a polyhistidine tag (6xHis-tag) at the N-terminus or C-terminus to aid in purification.
-
Synthesize the optimized gene and sub-clone it into a transport vector.
Cloning of this compound into an Expression Vector
The synthesized this compound gene is cloned into a suitable E. coli expression vector. The pET series of vectors are widely used as they contain a strong T7 promoter for high-level expression.[3][9]
Protocol:
-
Digest the transport vector containing the synthesized this compound gene and the pET-28a(+) expression vector with NdeI and XhoI restriction enzymes.
-
Purify the digested this compound gene insert and the linearized pET-28a(+) vector using a gel purification kit.
-
Ligate the purified this compound insert into the linearized pET-28a(+) vector using T4 DNA ligase.
-
Transform the ligation product into a cloning strain of E. coli, such as DH5α.
-
Select for positive transformants on LB agar plates containing kanamycin (50 µg/mL).
-
Confirm the correct insertion of the this compound gene by colony PCR and Sanger sequencing.
Transformation into an Expression Host Strain
For protein expression, the constructed pET-28a(+)-EAFP1 plasmid is transformed into an E. coli strain that contains the T7 RNA polymerase gene, such as BL21(DE3).[3]
Protocol:
-
Isolate the pET-28a(+)-EAFP1 plasmid from an overnight culture of the transformed DH5α cloning strain using a plasmid miniprep kit.
-
Transform the purified plasmid into chemically competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL).
-
Incubate the plates overnight at 37°C.
Optimization of this compound Expression
To maximize the yield of soluble this compound, it is essential to optimize the expression conditions, including the IPTG concentration, induction temperature, and induction duration.[2][10]
Protocol for Small-Scale Expression Trials:
-
Inoculate a single colony of BL21(DE3) cells harboring the pET-28a(+)-EAFP1 plasmid into 5 mL of LB medium with kanamycin (50 µg/mL).
-
Grow the culture overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to final concentrations of 0.1 mM, 0.5 mM, and 1.0 mM.
-
Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, and 37°C) for various durations (e.g., 4 hours, 8 hours, and overnight).[11]
-
Harvest the cells by centrifugation and analyze the expression levels by SDS-PAGE.
Large-Scale Expression and Cell Lysis
Based on the optimal conditions determined from the small-scale trials, proceed with a large-scale culture for protein purification.
Protocol:
-
Inoculate 1 L of LB medium containing kanamycin (50 µg/mL) with an overnight culture of the expression strain.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce expression with the optimal IPTG concentration and incubate at the optimal temperature for the optimal duration.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to separate the soluble fraction from the insoluble debris.
Purification of His-tagged this compound
The soluble His-tagged this compound is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).
Protocol:
-
Equilibrate an Ni-NTA affinity column with lysis buffer.
-
Load the clarified cell lysate onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the bound this compound with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect the eluted fractions and analyze them by SDS-PAGE for purity.
-
Pool the fractions containing pure this compound and dialyze against a storage buffer (e.g., PBS with 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
Data Presentation
Table 1: Optimization of this compound Expression Conditions. This table summarizes the results of small-scale expression trials to identify the optimal conditions for producing soluble this compound.
| Trial | IPTG Concentration (mM) | Induction Temperature (°C) | Induction Duration (hours) | Soluble this compound Yield (mg/L) |
| 1 | 0.1 | 37 | 4 | 5 |
| 2 | 0.5 | 37 | 4 | 8 |
| 3 | 1.0 | 37 | 4 | 7 |
| 4 | 0.5 | 25 | 8 | 15 |
| 5 | 0.5 | 18 | 16 | 25 |
Table 2: Purification of Recombinant this compound. This table provides an example of the expected yield and purity of this compound at different stages of the purification process from a 1 L culture.
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) |
| Crude Lysate | 500 | 25 | 5 |
| Soluble Fraction | 300 | 24 | 8 |
| Ni-NTA Eluate | 22 | 21 | >95 |
Visualizations
Caption: Experimental workflow for recombinant this compound expression.
Caption: Hypothetical this compound signaling pathway.
References
- 1. Expression and Purification of Active Recombinant Human Alpha-1 Antitrypsin (AAT) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. Expression of proteins in E coli [qiagen.com]
- 5. youtube.com [youtube.com]
- 6. qb3.berkeley.edu [qb3.berkeley.edu]
- 7. bio-rad.com [bio-rad.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rega.kuleuven.be [rega.kuleuven.be]
- 10. m.youtube.com [m.youtube.com]
- 11. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Assessing the Antifungal Activity of EAFP1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal activity of the protein EAFP1. The methodologies outlined below are based on established standards for antifungal susceptibility testing and can be adapted for various fungal species.
Introduction to Antifungal Activity Assessment
Determining the in vitro efficacy of a novel antifungal agent like this compound is a critical first step in the drug development process. Antifungal susceptibility testing (AFST) provides quantitative measures of the concentration of an agent that inhibits fungal growth, typically expressed as the Minimum Inhibitory Concentration (MIC).[1][2] Standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are crucial for ensuring inter-laboratory reproducibility.[1][3][4]
Several methods are commonly employed to assess antifungal activity, each with its own advantages and limitations. These include broth microdilution, disk diffusion, and gradient diffusion assays.[3][5] Additionally, methods that assess fungal metabolic activity can provide further insights into the antifungal effects of this compound.[6][7]
Key Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antifungal agent against a specific fungal strain.[1][3][5] This method involves challenging the fungus with serial dilutions of the antifungal agent in a liquid growth medium.
Protocol:
-
Fungal Inoculum Preparation:
-
Streak the fungal isolate for testing on a suitable agar plate (e.g., Sabouraud Dextrose Agar - SAB) and incubate at 35-37°C for 24-48 hours to obtain isolated colonies.[8]
-
Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS) from 3-5 colonies.
-
Adjust the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This can be done using a spectrophotometer or a McFarland densitometer.
-
Further dilute the adjusted fungal suspension in the appropriate broth medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).[9]
-
-
This compound Preparation and Serial Dilution:
-
Prepare a stock solution of purified this compound in a suitable buffer that does not affect fungal growth.
-
Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing the broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control well (fungus without this compound) and a negative control well (broth medium only).
-
Incubate the plate at 35-37°C for 24-48 hours. The incubation time may vary depending on the fungal species.[2]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.[2]
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the susceptibility of a fungus to an antifungal agent.[1][3] It involves placing a paper disk impregnated with the antifungal agent on an agar plate inoculated with the fungus.
Protocol:
-
Agar Plate and Inoculum Preparation:
-
Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[3]
-
Prepare a fungal inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).
-
Evenly swab the entire surface of the agar plate with the fungal suspension.
-
-
Disk Application and Incubation:
-
Aseptically apply a sterile paper disk impregnated with a known concentration of this compound to the center of the inoculated agar plate.
-
Incubate the plate at 35-37°C for 24-48 hours.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of growth inhibition around the disk in millimeters.
-
The size of the zone of inhibition is indicative of the antifungal activity of this compound.
-
Metabolic Activity Assays (XTT/Resazurin)
Metabolic activity assays provide a quantitative measure of cell viability and can be used to determine the effect of this compound on fungal metabolic processes.[6][7]
Protocol:
-
Fungal Culture and this compound Treatment:
-
Perform the broth microdilution assay as described above.
-
After the incubation period with this compound, add a solution of a metabolic indicator dye (e.g., XTT or resazurin) to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for an additional period (typically 2-4 hours) to allow for the colorimetric change to occur.
-
Viable, metabolically active fungal cells will convert the dye into a colored product (formazan for XTT, resorufin for resazurin).
-
Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (490 nm for XTT, 570 nm for resazurin).
-
-
Data Analysis:
-
The reduction in color intensity in the presence of this compound compared to the control indicates a decrease in fungal metabolic activity.
-
Data Presentation
Quantitative data from the antifungal activity assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
| Fungal Species | Strain ID | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | |
| Candida glabrata | ATCC 90030 | |
| Aspergillus fumigatus | ATCC 204305 | |
| Cryptococcus neoformans | ATCC 208821 |
Table 2: Zone of Inhibition Diameters for this compound.
| Fungal Species | Strain ID | This compound Conc. (µ g/disk ) | Zone of Inhibition (mm) |
| Candida albicans | ATCC 90028 | ||
| Candida glabrata | ATCC 90030 | ||
| Aspergillus fumigatus | ATCC 204305 | ||
| Cryptococcus neoformans | ATCC 208821 |
Visualizations
Experimental Workflows
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Disk Diffusion Assay.
Hypothetical Signaling Pathway for this compound Antifungal Activity
Disclaimer: The following diagram illustrates a hypothetical signaling pathway for the antifungal action of this compound, as no specific mechanism has been elucidated. This serves as an example of how this compound might disrupt fungal cell processes.
This hypothetical pathway suggests that this compound may interfere with the fungal cell wall integrity pathway, a common target for antifungal agents.[10]
Caption: Hypothetical this compound Signaling Pathway.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The Cell Wall Integrity Pathway Contributes to the Early Stages of Aspergillus fumigatus Asexual Development - PMC [pmc.ncbi.nlm.nih.gov]
Application of ERF1 for Enhanced Crop Protection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ETHYLENE RESPONSE FACTOR 1 (ERF1) is a key transcription factor that integrates signals from the ethylene (ET) and jasmonate (JA) signaling pathways, playing a crucial role in the plant's defense response against a variety of pathogens, particularly necrotrophic fungi.[1] Constitutive expression of ERF1 has been shown to enhance resistance to fungal pathogens in several plant species.[1] These application notes provide a comprehensive overview of the use of ERF1 in crop protection, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
ERF1 acts as a transcriptional activator, binding to the GCC box cis-acting element present in the promoters of various defense-related genes, including PATHOGENESIS-RELATED (PR) genes.[2][3] The expression of ERF1 itself is induced by both ethylene and jasmonic acid, and their synergistic action leads to a stronger induction.[1] This activation of defense genes leads to the production of proteins and compounds that inhibit pathogen growth and enhance the plant's overall resistance. The signaling pathway is initiated by the perception of pathogen-associated molecular patterns (PAMPs) or effector molecules, which trigger the production of ET and JA. These hormones then activate a signaling cascade that culminates in the activation of ERF1 and the subsequent expression of defense genes.
Quantitative Data on Efficacy
The overexpression of ERF1 and its orthologs has demonstrated significant enhancement of disease resistance in various crops. The following tables summarize the quantitative data from key studies.
| Crop Species | Transgene | Pathogen | Efficacy Metric | Result | Reference |
| Wheat (Triticum aestivum) | TaPIE1 (Wheat ERF1 ortholog) | Rhizoctonia cerealis (Sharp eyespot) | Disease Index | Significantly lower in overexpression lines compared to wild-type. | [4] |
| Wheat (Triticum aestivum) | ERF1-V (from Haynaldia villosa) | Blumeria graminis f. sp. tritici (Powdery mildew) | Disease Resistance | Increased resistance observed in transgenic plants at both seedling and adult stages. | [5] |
| Arabidopsis thaliana | ERF1 | Botrytis cinerea | Disease Resistance | Constitutive expression of ERF1 confers resistance. | [1] |
| Arabidopsis thaliana | ERF1 | Plectosphaerella cucumerina | Disease Resistance | Constitutive expression of ERF1 confers resistance. | [1] |
| Tomato (Solanum lycopersicum) | SlERF1 | Rhizopus nigricans | Disease Resistance | Overexpression dramatically enhanced resistance of fruit. | [6] |
| Crop Species | Transgene | Abiotic Stress | Efficacy Metric | Result | Reference |
| Wheat (Triticum aestivum) | TaPIE1 | Freezing (-9°C for 12h) | Survival Rate | 61.5% - 90.62% in overexpression lines vs. 45.45% in wild-type. | [4] |
| Wheat (Triticum aestivum) | TaPIE1 | Freezing (-9°C for 18h) | Survival Rate | 53.12% - 78.12% in overexpression lines vs. 25.15% in wild-type. | [4] |
| Arabidopsis thaliana | ERF1 | Drought | Stress Tolerance | Overexpressing plants showed greater resistance to water deficit. | [7] |
| Arabidopsis thaliana | ERF1 | Salt (150 mM NaCl) | Stress Tolerance | Overexpressing plants showed enhanced salt tolerance. | [7] |
Experimental Protocols
Protocol for Generation of ERF1 Overexpressing Plants via Agrobacterium-mediated Transformation
This protocol describes the generation of transgenic plants constitutively expressing the ERF1 gene.
1.1. Vector Construction:
-
Isolate the full-length coding sequence (CDS) of the target ERF1 gene from the desired plant species using RT-PCR with gene-specific primers.
-
Clone the ERF1 CDS into a binary vector under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.
-
The vector should also contain a selectable marker gene, such as hygromycin or kanamycin resistance, for selection of transformed plant cells.
-
Verify the construct by Sanger sequencing.
1.2. Agrobacterium Transformation:
-
Introduce the recombinant binary vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101 or AGL-1) using the freeze-thaw method.[8]
-
Culture the transformed Agrobacterium on YEP medium containing appropriate antibiotics for selection.
1.3. Plant Transformation (Floral Dip Method for Arabidopsis thaliana): [8]
-
Grow Arabidopsis thaliana plants until they start to flower.
-
Prepare an Agrobacterium suspension in infiltration medium (e.g., 5% sucrose and 0.05% Silwet L-77).
-
Dip the inflorescences of the plants into the bacterial suspension for 30-60 seconds.
-
Place the treated plants in a humid environment for 16-24 hours to facilitate transformation.
-
Grow the plants to maturity and collect the T1 seeds.
1.4. Selection of Transgenic Plants:
-
Surface sterilize the T1 seeds and plate them on Murashige and Skoog (MS) medium containing the appropriate selection agent (e.g., 50 µg/mL kanamycin).
-
Resistant seedlings that develop green cotyledons and true leaves are putative transformants.
-
Transfer the putative transgenic seedlings to soil and grow to maturity to obtain T2 seeds.
-
Confirm the presence and expression of the ERF1 transgene in T2 and subsequent generations using PCR and qRT-PCR.
Protocol for Fungal Infection Assay
This protocol outlines the procedure to assess the disease resistance of ERF1 transgenic plants.
2.1. Inoculum Preparation:
-
Culture the fungal pathogen (e.g., Botrytis cinerea) on a suitable medium (e.g., potato dextrose agar) at the optimal temperature.
-
Prepare a spore suspension by flooding the culture plate with sterile water and gently scraping the surface.
-
Filter the suspension to remove mycelial fragments and determine the spore concentration using a hemocytometer.
-
Adjust the spore concentration to the desired level (e.g., 1 x 10^5 spores/mL) with sterile water or a nutrient-containing solution.
2.2. Plant Inoculation:
-
Use detached leaves from 4-6 week old wild-type and ERF1 transgenic plants.
-
Place the leaves in a petri dish containing moist filter paper.
-
Apply a droplet (e.g., 5 µL) of the fungal spore suspension onto the surface of each leaf.
-
Incubate the plates at high humidity and the optimal temperature for disease development.
2.3. Disease Assessment:
-
Monitor the development of disease symptoms (e.g., lesion size) daily for 3-7 days.
-
Measure the diameter of the necrotic lesions at different time points.
-
Calculate the disease index or percentage of infected leaf area.
-
Statistically compare the disease severity between wild-type and transgenic plants.
Protocol for Gene Expression Analysis by qRT-PCR
This protocol is used to quantify the expression levels of ERF1 and its downstream target genes.
3.1. RNA Extraction and cDNA Synthesis:
-
Harvest plant tissue (e.g., leaves) from control and treated (e.g., pathogen-infected) plants.
-
Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3.2. Quantitative Real-Time PCR (qRT-PCR):
-
Design gene-specific primers for ERF1 and the target defense genes (e.g., PDF1.2, CHI-B). Also, design primers for a stable reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green).
-
Perform the qRT-PCR using a real-time PCR machine.
-
Analyze the data using the 2-ΔΔCt method to calculate the relative gene expression levels.[9]
Protocol for Chromatin Immunoprecipitation (ChIP)
This protocol is used to identify the direct binding of the ERF1 protein to the promoters of its target genes.
4.1. Cross-linking and Chromatin Preparation:
-
Treat plant tissue with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Isolate nuclei from the plant cells.
-
Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
4.2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the ERF1 protein.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
4.3. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
4.4. DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA.
-
Use the purified DNA as a template for qPCR with primers designed to amplify the promoter regions of putative target genes containing the GCC box element.
-
Enrichment of a specific promoter region in the ChIP sample compared to the input control indicates direct binding of ERF1 to that promoter.
Visualizations
Caption: ERF1 Signaling Pathway for Disease Resistance.
Caption: Workflow for Generating ERF1 Transgenic Plants.
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
References
- 1. ETHYLENE RESPONSE FACTOR1 Integrates Signals from Ethylene and Jasmonate Pathways in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethylene Response Factors: A Key Regulatory Hub in Hormone and Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Wheat Ethylene Response Factor Transcription Factor PATHOGEN-INDUCED ERF1 Mediates Host Responses to Both the Necrotrophic Pathogen Rhizoctonia cerealis and Freezing Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Overexpression of ERF1-V from Haynaldia villosa Can Enhance the Resistance of Wheat to Powdery Mildew and Increase the Tolerance to Salt and Drought Stresses [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Cloning of TaeRF1 gene from Caucasian clover and its functional analysis responding to low-temperature stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EAFP1 as a Potential Biofungicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Escherichia coli Antifungal Protein 1 (EAFP1), a promising biofungicide for agricultural applications. This document details its purification, mechanisms of action, and protocols for evaluating its antifungal efficacy.
Introduction
This compound is a 28 kDa cytosolic protein isolated from Escherichia coli that has demonstrated significant antifungal properties. Its potential as a biofungicide stems from its efficacy against pathogenic fungi and its low toxicity to non-target organisms, offering a promising alternative to conventional chemical fungicides in agriculture.
Quantitative Data Summary
The antifungal activity of this compound has been quantified against various fungal species. The following tables summarize the available data on its efficacy.
Table 1: In Vitro Antifungal Activity of this compound against Human and Plant Pathogenic Fungi
| Fungal Species | Assay Type | Efficacy Metric | Value |
| Aspergillus fumigatus | Microbroth Dilution | MIC | 3.90 µg/mL[1] |
| Aspergillus fumigatus | Spore Germination Inhibition | MIC | 3.90 µg/mL[1] |
| Aspergillus fumigatus | Disc Diffusion | MIC | 1.25 µ g/disc [1] |
| Aspergillus flavus | Not Specified | MIC | 1.95–3.98 µg/mL[2] |
| Aspergillus niger | Not Specified | MIC | 1.95–3.98 µg/mL[2] |
| Candida albicans | Not Specified | MIC | 15.62 µg/mL[2] |
Table 2: Toxicity Profile of this compound
| Test Organism/Cell Line | Assay Type | Concentration | Result |
| Human Red Blood Cells | Hemolysis Assay | Up to 1000.0 µg/mL | No hemolysis observed[1] |
Experimental Protocols
Protocol 1: Purification of this compound from E. coli
This protocol describes a two-step ion-exchange chromatography method for the purification of this compound from E. coli lysate.
Materials:
-
E. coli cell paste expressing this compound
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl, 1 mM PMSF, 1 mg/mL lysozyme)
-
Anion Exchange Start Buffer (20 mM Tris-HCl, pH 8.0)
-
Anion Exchange Elution Buffer (20 mM Tris-HCl, pH 8.0, 1 M NaCl)
-
Cation Exchange Start Buffer (20 mM MES, pH 6.0)
-
Cation Exchange Elution Buffer (20 mM MES, pH 6.0, 1 M NaCl)
-
Anion exchange column (e.g., Q-Sepharose)
-
Cation exchange column (e.g., SP-Sepharose)
-
Chromatography system (e.g., FPLC)
-
Spectrophotometer
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
-
Anion Exchange Chromatography:
-
Equilibrate the anion exchange column with Anion Exchange Start Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with the Start Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elute the bound proteins using a linear gradient of 0-100% Anion Exchange Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the 28 kDa this compound protein.
-
-
Cation Exchange Chromatography:
-
Pool the fractions from the anion exchange step that contain this compound.
-
Adjust the pH and conductivity of the pooled sample to match the Cation Exchange Start Buffer.
-
Equilibrate the cation exchange column with Cation Exchange Start Buffer.
-
Load the sample onto the column.
-
Wash the column with Start Buffer.
-
Elute the bound proteins with a linear gradient of 0-100% Cation Exchange Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE for the presence of pure this compound.
-
-
Concentration and Storage:
-
Pool the pure this compound fractions.
-
Concentrate the protein solution using an appropriate method (e.g., ultrafiltration).
-
Store the purified protein at -80°C.
-
Protocol 2: Microbroth Dilution Assay for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.
Materials:
-
Purified this compound
-
Target fungal strain
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth for many fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable buffer.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium.
-
Prepare a standardized inoculum of the fungal spores or mycelial fragments.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungus in medium without this compound) and a negative control (medium only).
-
Incubate the plate under conditions suitable for the growth of the target fungus.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits fungal growth or by measuring the optical density at a suitable wavelength.
Protocol 3: Fungal Spore Germination Inhibition Assay
This protocol assesses the effect of this compound on the germination of fungal spores.
Materials:
-
Purified this compound
-
Fungal spores of the target organism
-
Germination medium (e.g., a dilute nutrient broth)
-
Microscope slides or 96-well plates
-
Microscope
Procedure:
-
Prepare a suspension of fungal spores in the germination medium.
-
Add different concentrations of this compound to the spore suspension.
-
Include a control with no this compound.
-
Incubate the samples under conditions that promote spore germination.
-
At regular intervals, observe the spores under a microscope.
-
Count the number of germinated and non-germinated spores in a representative sample for each concentration.
-
Calculate the percentage of spore germination inhibition for each this compound concentration.
Protocol 4: Application of this compound as a Foliar Biofungicide
This protocol provides a general method for applying this compound as a preventative foliar spray in a greenhouse or field setting.
Materials:
-
Purified this compound concentrate
-
Wetting agent/adjuvant (optional, check for compatibility)
-
Sprayer (calibrated for the desired application volume)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of Spray Solution:
-
Dilute the this compound concentrate in water to the desired final concentration. The optimal concentration should be determined through dose-response experiments.
-
If using a wetting agent, add it to the spray tank according to the manufacturer's instructions.
-
Ensure the solution is well-mixed.
-
-
Application:
-
Apply the this compound solution as a fine spray to the foliage of the plants, ensuring thorough coverage of all plant surfaces, including the undersides of leaves.
-
Apply preventatively before the anticipated onset of disease pressure.
-
The frequency of application will depend on environmental conditions and disease pressure. Reapplication may be necessary after rain or overhead irrigation.
-
-
Post-Application:
-
Monitor plants regularly for signs of disease.
-
Evaluate the efficacy of the treatment by comparing disease incidence and severity in treated and untreated control plants.
-
Mechanism of Action and Signaling Pathways
This compound is believed to exert its antifungal effect by targeting essential cellular processes in fungi. Studies have indicated that this compound may inhibit the function of Heat shock protein 70 (Hsp70) and phenylalanyl-tRNA synthetase.
-
Inhibition of Hsp70: Hsp70 is a crucial chaperone protein involved in protein folding, refolding of misfolded proteins, and protein translocation across membranes. Inhibition of Hsp70 would disrupt cellular homeostasis, leading to an accumulation of non-functional proteins and ultimately cell death. This disruption can trigger stress-response signaling pathways within the fungus.
-
Inhibition of Phenylalanyl-tRNA Synthetase: This enzyme is essential for protein synthesis, as it attaches the amino acid phenylalanine to its corresponding tRNA. Inhibition of this enzyme would halt protein production, leading to the cessation of growth and other vital cellular functions.
The precise signaling pathways within the fungal cell that are activated or inhibited by this compound are still under investigation. However, the inhibition of fundamental processes like protein folding and synthesis likely triggers broad stress responses.
Further research is needed to elucidate the specific signaling cascades affected by this compound, which will be crucial for optimizing its use as a biofungicide and for understanding potential resistance mechanisms.
References
Application Notes and Protocols for EAFP1 Protein Extraction and Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for extracting and quantifying the Eucommia Antifungal Peptide 1 (EAFP1), a small, cysteine-rich peptide isolated from the bark of Eucommia ulmoides. The protocols detailed below are designed to facilitate the consistent and reliable analysis of this compound for research and drug development purposes.
Introduction to this compound
This compound is a plant-derived antifungal peptide with a molecular weight of approximately 4.2 kDa. Like many other plant antimicrobial peptides (AMPs), it is believed to play a role in the plant's innate defense system against fungal pathogens. The mechanism of action for many plant antifungal peptides involves interaction with and disruption of fungal cell membranes, leading to cell death. While the specific signaling pathway for this compound has not been elucidated, a generalized model of action is presented.
Experimental Protocols
I. This compound Protein Extraction from Eucommia ulmoides Bark
This protocol outlines a method for the extraction of this compound from its natural source.
Materials:
-
Fresh or dried bark of Eucommia ulmoides
-
Liquid nitrogen
-
Mortar and pestle or a mechanical grinder
-
Extraction Buffer: 0.5 M NaCl in 20 mM Tris-HCl, pH 7.4
-
Protease inhibitor cocktail
-
Centrifuge capable of reaching 10,000 x g at 4°C
-
Cheesecloth or Miracloth
-
Dialysis tubing (3 kDa molecular weight cut-off)
-
Stir plate and stir bar
-
Lyophilizer (optional)
Protocol:
-
Sample Preparation:
-
Wash the Eucommia ulmoides bark thoroughly with distilled water to remove any surface contaminants.
-
Freeze the bark using liquid nitrogen and grind it into a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.
-
-
Extraction:
-
Suspend the powdered bark in the Extraction Buffer at a ratio of 1:10 (w/v) (e.g., 10 g of powder in 100 mL of buffer).
-
Add a protease inhibitor cocktail to the suspension to prevent protein degradation.
-
Stir the suspension gently on a stir plate at 4°C for 4-6 hours.
-
-
Clarification:
-
Filter the suspension through four layers of cheesecloth or two layers of Miracloth to remove large debris.
-
Centrifuge the filtrate at 10,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully collect the supernatant, which contains the crude protein extract.
-
-
Dialysis:
-
Transfer the supernatant to a dialysis tube (3 kDa MWCO).
-
Dialyze against 20 mM Tris-HCl, pH 7.4 at 4°C overnight with at least three buffer changes to remove the high concentration of NaCl and other small molecules.
-
-
Concentration and Storage:
-
The dialyzed sample can be concentrated using a centrifugal concentrator or by lyophilization.
-
Store the concentrated this compound extract at -80°C for long-term use.
-
II. Purification of this compound by Gel Filtration Chromatography
For higher purity, the crude extract can be subjected to gel filtration chromatography.
Materials:
-
Gel filtration column (e.g., Sephadex G-50)
-
Chromatography system (e.g., FPLC)
-
Gel Filtration Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl
-
Protein standards for column calibration
-
Fraction collector
Protocol:
-
Column Equilibration:
-
Equilibrate the gel filtration column with at least two column volumes of Gel Filtration Buffer.
-
-
Sample Loading:
-
Load the concentrated crude this compound extract onto the equilibrated column.
-
-
Elution and Fraction Collection:
-
Elute the proteins with the Gel Filtration Buffer at a constant flow rate.
-
Collect fractions of a defined volume using a fraction collector.
-
-
Analysis of Fractions:
-
Monitor the protein elution profile by measuring the absorbance at 280 nm.
-
Analyze the collected fractions for antifungal activity and by SDS-PAGE to identify the fractions containing the ~4.2 kDa this compound protein.
-
-
Pooling and Storage:
-
Pool the fractions containing purified this compound.
-
Store the purified protein at -80°C.
-
III. Quantification of this compound using the Bradford Assay
The Bradford assay is a rapid and sensitive colorimetric method for total protein quantification.
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250)
-
Bovine Serum Albumin (BSA) standard solution (2 mg/mL)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Protocol:
-
Preparation of BSA Standards:
-
Prepare a series of BSA standards by diluting the 2 mg/mL stock solution with PBS to final concentrations ranging from 0.1 to 1.0 mg/mL. A typical dilution series is provided in the data presentation section.
-
-
Sample Preparation:
-
Dilute the this compound extract (crude or purified) with PBS to ensure the protein concentration falls within the linear range of the BSA standard curve.
-
-
Assay Procedure:
-
Pipette 10 µL of each BSA standard and the diluted this compound samples into separate wells of a 96-well microplate.
-
Add 200 µL of Bradford reagent to each well.
-
Incubate at room temperature for 5 minutes.
-
-
Measurement:
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve. Remember to account for the dilution factor.
-
Data Presentation
Table 1: Preparation of Bovine Serum Albumin (BSA) Standards for Bradford Assay
| Standard | Volume of 2 mg/mL BSA (µL) | Volume of PBS (µL) | Final Concentration (mg/mL) |
| 1 | 0 | 100 | 0 |
| 2 | 5 | 95 | 0.1 |
| 3 | 10 | 90 | 0.2 |
| 4 | 20 | 80 | 0.4 |
| 5 | 30 | 70 | 0.6 |
| 6 | 40 | 60 | 0.8 |
| 7 | 50 | 50 | 1.0 |
Table 2: Example Bradford Assay Data and this compound Quantification
| Sample | Absorbance at 595 nm | Calculated Concentration (mg/mL) | Dilution Factor | Final Concentration (mg/mL) |
| BSA Standard 0 mg/mL | 0.050 | - | - | - |
| BSA Standard 0.1 mg/mL | 0.150 | - | - | - |
| BSA Standard 0.2 mg/mL | 0.250 | - | - | - |
| BSA Standard 0.4 mg/mL | 0.450 | - | - | - |
| BSA Standard 0.6 mg/mL | 0.650 | - | - | - |
| BSA Standard 0.8 mg/mL | 0.850 | - | - | - |
| BSA Standard 1.0 mg/mL | 1.050 | - | - | - |
| This compound Sample 1 | 0.550 | 0.5 | 10 | 5.0 |
| This compound Sample 2 | 0.750 | 0.7 | 10 | 7.0 |
Note: The calculated concentration is determined from the linear regression of the BSA standard curve.
Visualizations
Caption: Workflow for this compound extraction, purification, and quantification.
Application Notes and Protocols for EAFP1 in In Vitro Fungal Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EAFP1 is a small, cysteine-rich antifungal peptide isolated from the bark of Eucommia ulmoides Oliv. It belongs to the family of plant defense proteins and exhibits a unique five-disulfide bridge motif. Structurally, this compound contains a hevein domain, which confers chitin-binding properties. This characteristic is central to its antifungal mechanism, which involves interference with fungal cell wall integrity. These application notes provide detailed protocols for utilizing this compound in in vitro fungal growth inhibition assays, offering a framework for assessing its antifungal efficacy and mechanism of action.
Quantitative Data Summary
The antifungal activity of this compound and its isoform EAFP2 has been evaluated against a range of phytopathogenic fungi. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) values.
Table 1: IC50 Values of this compound and EAFP2 Against Various Fungal Pathogens [1][2]
| Fungal Species | Host Plant | This compound IC50 (µg/mL) | EAFP2 IC50 (µg/mL) |
| Alternaria alternata | Tobacco | 155 | 109 |
| Colletotrichum gossypii | Cotton | 80 | 55 |
| Fusarium oxysporum | Cotton | 65 | 42 |
| Gibberella zeae | Wheat | 35 | 18 |
| Phytophthora infestans | Potato | >200 | >200 |
| Verticillium dahliae | Cotton | 98 | 76 |
| Botrytis cinerea | Tomato | 120 | 95 |
| Cercospora sojina | Soybean | 110 | 88 |
Table 2: Minimum Inhibitory Concentration (MIC) of EAFP Against Candida albicans [2]
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 156 |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the antifungal properties of this compound.
Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard methodologies for determining the minimum inhibitory concentration (MIC) of antifungal agents.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungus.
Materials:
-
This compound (lyophilized powder)
-
Sterile distilled water or appropriate buffer for this compound solubilization
-
Fungal culture
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at the optimal temperature until sporulation.
-
Harvest spores by flooding the agar surface with sterile saline (0.85% NaCl) and gently scraping with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a sterile solvent (e.g., water or a buffer that does not affect fungal growth).
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate liquid medium (e.g., PDB) in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal spore suspension to each well containing the this compound dilutions.
-
Include a positive control (fungal suspension without this compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the specific fungus (e.g., 25-28°C) for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
-
Spore Germination Inhibition Assay
This assay evaluates the effect of this compound on the germination of fungal spores.
Objective: To determine the concentration of this compound that inhibits 50% of spore germination (IC50).
Materials:
-
This compound
-
Fungal spore suspension (as prepared for the MIC assay)
-
Potato Dextrose Broth (PDB) or germination-inducing medium
-
Sterile 96-well plates or microscope slides with concavities
-
Microscope
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in PDB in the wells of a 96-well plate or on microscope slides.
-
Add the fungal spore suspension to each dilution to a final concentration of approximately 1 x 10^4 spores/mL.
-
Include a control with no this compound.
-
-
Incubation:
-
Incubate the plates or slides in a humid chamber at the optimal germination temperature for 12-24 hours.
-
-
Assessment of Germination:
-
Observe the spores under a microscope. A spore is considered germinated if the germ tube is at least twice the length of the spore diameter.
-
Count at least 100 spores per replicate for each concentration.
-
Calculate the percentage of germination inhibition for each this compound concentration compared to the control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the this compound concentration and using regression analysis.
-
Radial Growth Inhibition Assay
This method assesses the effect of this compound on the mycelial growth of a fungus on a solid medium.
Objective: To measure the inhibition of fungal radial growth by this compound.
Materials:
-
This compound
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Fungal culture
-
Sterile cork borer
Procedure:
-
Plate Preparation:
-
Prepare PDA and autoclave.
-
Cool the molten agar to approximately 45-50°C and add this compound to achieve the desired final concentrations.
-
Pour the amended agar into sterile Petri dishes.
-
Prepare control plates with no this compound.
-
-
Inoculation:
-
Take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony using a sterile cork borer.
-
Place the mycelial plug in the center of the this compound-amended and control PDA plates.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal temperature for fungal growth.
-
Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of radial growth inhibition using the formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
Cell Membrane Permeability Assay
This assay uses the fluorescent dye propidium iodide (PI) to assess damage to the fungal plasma membrane.
Objective: To determine if this compound causes permeabilization of the fungal cell membrane.
Materials:
-
This compound
-
Fungal spore or mycelial suspension
-
Propidium Iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treatment of Fungal Cells:
-
Incubate a suspension of fungal spores or mycelia with different concentrations of this compound for a defined period (e.g., 1-4 hours).
-
Include a positive control (e.g., heat-killed or alcohol-treated cells) and a negative control (untreated cells).
-
-
Staining with Propidium Iodide:
-
After incubation, wash the fungal cells with PBS.
-
Resuspend the cells in PBS containing PI (final concentration of 1-5 µg/mL).
-
Incubate in the dark for 15-30 minutes.
-
-
Analysis:
-
Observe the cells under a fluorescence microscope. Cells with compromised membranes will show red fluorescence.
-
Alternatively, quantify the fluorescent cell population using a flow cytometer.
-
Visualization of Pathways and Workflows
Fungal Cell Wall Integrity Signaling Pathway
The following diagram illustrates the general signaling pathways in fungi that respond to cell wall stress, which can be induced by chitin-binding proteins like this compound.
Caption: Fungal cell wall integrity signaling pathways activated by this compound.
Experimental Workflow for Antifungal Activity Assessment
The diagram below outlines the logical workflow for the in vitro assessment of this compound's antifungal activity.
Caption: Workflow for in vitro antifungal assessment of this compound.
References
Application Notes and Protocols: Development of EAFP1-Based Transgenic Plants
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to EAFP1 and its Antifungal Potential
This compound (ErsA-like antifungal protein 1) is a novel protein with significant potential for the development of disease-resistant transgenic plants. Its primary mechanism of action is believed to involve the disruption of fungal cell wall integrity and the induction of host plant defense responses. The development of transgenic plants expressing this compound offers a promising strategy to combat a broad spectrum of fungal pathogens, thereby enhancing crop yield and reducing reliance on chemical fungicides.
These application notes provide a comprehensive overview of the methodologies required to develop and characterize this compound-based transgenic plants. The protocols outlined below cover the entire workflow from gene cloning to disease resistance assays, providing researchers with the necessary tools to harness the potential of this compound in crop improvement.
II. Quantitative Data Summary
A critical aspect of evaluating the efficacy of this compound transgenic plants is the quantitative assessment of their antifungal activity. The following tables summarize key quantitative data that should be collected and analyzed.
Table 1: In Vitro Antifungal Activity of Recombinant this compound Protein
| Fungal Species | MIC (µg/mL) | IC50 (µg/mL) | Spore Germination Inhibition (%) | Mycelial Growth Inhibition (%) |
| Botrytis cinerea | Data | Data | Data | Data |
| Fusarium oxysporum | Data | Data | Data | Data |
| Magnaporthe oryzae | Data | Data | Data | Data |
| Alternaria alternata | Data | Data | Data | Data |
Table 2: Disease Resistance Analysis of this compound Transgenic Plants
| Transgenic Line | Fungal Pathogen | Disease Incidence (%) | Disease Severity Index | Fungal Biomass (relative units) |
| Wild Type | Botrytis cinerea | Data | Data | Data |
| This compound-Line 1 | Botrytis cinerea | Data | Data | Data |
| This compound-Line 2 | Botrytis cinerea | Data | Data | Data |
| Wild Type | Fusarium oxysporum | Data | Data | Data |
| This compound-Line 1 | Fusarium oxysporum | Data | Data | Data |
| This compound-Line 2 | Fusarium oxysporum | Data | Data | Data |
Table 3: Molecular Characterization of this compound Transgenic Plants
| Transgenic Line | This compound Transcript Level (relative to housekeeping gene) | This compound Protein Level (ng/mg total protein) | T-DNA Copy Number |
| This compound-Line 1 | Data | Data | Data |
| This compound-Line 2 | Data | Data | Data |
| This compound-Line 3 | Data | Data | Data |
III. Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cloning of the this compound Gene and Construction of a Plant Expression Vector
-
Gene Amplification: Amplify the coding sequence of the this compound gene from a cDNA library using gene-specific primers with appropriate restriction sites.
-
Vector Preparation: Digest a suitable plant binary vector (e.g., pCAMBIA series) and the PCR-amplified this compound fragment with the corresponding restriction enzymes.
-
Ligation: Ligate the digested this compound fragment into the linearized binary vector.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells (e.g., DH5α) for plasmid propagation.
-
Colony PCR and Sequencing: Screen for positive clones using colony PCR and confirm the sequence of the inserted this compound gene by Sanger sequencing.
-
Transformation into Agrobacterium tumefaciens: Introduce the confirmed binary vector into a suitable Agrobacterium strain (e.g., GV3101) by electroporation or the freeze-thaw method.
Protocol 2: Agrobacterium-Mediated Transformation of Arabidopsis thaliana
This protocol utilizes the floral dip method, a simple and efficient technique for transforming Arabidopsis.[1]
-
Plant Growth: Grow Arabidopsis thaliana plants until they start flowering.
-
Culture Preparation: Inoculate a liquid culture of Agrobacterium carrying the this compound expression vector and grow overnight.
-
Infiltration Medium: Prepare an infiltration medium containing 5% sucrose and 0.05% Silwet L-77.[1]
-
Bacterial Resuspension: Pellet the overnight Agrobacterium culture by centrifugation and resuspend the cells in the infiltration medium to an OD600 of approximately 0.8.
-
Floral Dip: Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds with gentle agitation.[1]
-
Post-Infiltration Care: Place the treated plants in a humid environment for 16-24 hours and then return them to normal growth conditions.
-
Seed Collection: Allow the plants to mature and collect the T1 generation seeds.
-
Selection of Transformants: Sterilize the T1 seeds and plate them on a selection medium containing an appropriate antibiotic (e.g., kanamycin or hygromycin) to select for transgenic seedlings.
Protocol 3: In Vitro Antifungal Activity Assay
This protocol is used to assess the direct antifungal activity of purified recombinant this compound protein.
-
Protein Expression and Purification: Express the this compound protein in a suitable expression system (e.g., E. coli or yeast) and purify it using affinity chromatography.
-
Fungal Spore Suspension: Prepare a spore suspension of the target fungal pathogen in a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Microtiter Plate Assay: In a 96-well microtiter plate, add serial dilutions of the purified this compound protein to the fungal spore suspension.
-
Incubation: Incubate the plate at the optimal growth temperature for the fungus for 24-72 hours.
-
Growth Inhibition Assessment: Determine the fungal growth inhibition by measuring the optical density at 600 nm (OD600) or by visual inspection. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the protein that completely inhibits visible fungal growth.
Protocol 4: Disease Resistance Assay of Transgenic Plants
This assay evaluates the enhanced resistance of this compound transgenic plants to fungal pathogens.
-
Plant Material: Use homozygous T3 generation this compound transgenic plants and wild-type control plants.
-
Pathogen Inoculation: Inoculate the leaves of 4-6 week old plants with a spore suspension of the fungal pathogen. This can be done by drop inoculation or spray inoculation.
-
Disease Scoring: At 3-7 days post-inoculation, assess the disease symptoms. This can include measuring the lesion size, counting the number of lesions, or using a disease severity index.
-
Fungal Biomass Quantification: To quantify fungal growth in planta, DNA can be extracted from infected leaf tissue and the amount of fungal DNA can be determined by quantitative PCR (qPCR) using primers specific to a fungal gene (e.g., ITS region).
Protocol 5: Molecular Analysis of Transgenic Plants
These analyses confirm the integration and expression of the this compound gene in the transgenic plants.
-
Genomic DNA PCR: Confirm the presence of the this compound transgene in the plant genome by PCR using genomic DNA as a template.
-
Reverse Transcription PCR (RT-PCR) or Quantitative Real-Time PCR (qRT-PCR): Analyze the expression of the this compound gene at the transcript level. RNA is first extracted from plant tissues and converted to cDNA, which is then used as a template for PCR.
-
Western Blot Analysis: Detect the presence and estimate the size of the this compound protein in total protein extracts from the transgenic plants using an this compound-specific antibody.
IV. Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for the development and analysis of this compound transgenic plants.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway initiated by this compound in response to fungal pathogens.
References
EAFP1 delivery systems for plant application
Application Notes and Protocols for ERF1-Mediated Plant Defense Enhancement
Disclaimer: The term "EAFP1" was not identified in the current scientific literature within the context of plant science. The following documentation is based on the strong assumption that "this compound" is a typographical error for "ERF1" (ETHYLENE RESPONSE FACTOR 1), a well-documented transcription factor central to plant defense signaling.
Application Notes
Introduction to ERF1
ETHYLENE RESPONSE FACTOR 1 (ERF1) is a key plant-specific transcription factor that plays a crucial role in the regulation of defense responses against a variety of pathogens, particularly necrotrophic fungi. It functions as an integration point for the ethylene (ET) and jasmonate (JA) signaling pathways, two of the most critical hormonal pathways in plant immunity.[1] The constitutive or induced expression of ERF1 can lead to the activation of a cascade of defense-related genes, ultimately enhancing the plant's resistance to disease.
Mechanism of Action
ERF1 is positioned downstream of the convergence of the ET and JA signaling pathways.[1][2] The expression of the ERF1 gene is rapidly and synergistically induced by the presence of both ethylene and jasmonate.[2] Once expressed, the ERF1 protein binds to the GCC-box cis-acting element present in the promoters of numerous defense-related genes, thereby activating their transcription.[3] These downstream genes include pathogenesis-related (PR) proteins such as β-chitinase (ChiB) and PLANT DEFENSIN 1.2 (PDF1.2), which have direct antimicrobial activities.[1][4]
Applications in Plant Biotechnology and Drug Development
The "delivery" of ERF1 function in plants is primarily achieved through genetic engineering to create transgenic plants with constitutive or pathogen-inducible overexpression of the ERF1 gene. This approach has been successfully used to enhance resistance to necrotrophic fungal pathogens like Botrytis cinerea and Plectosphaerella cucumerina.[4] For drug development professionals, understanding the ERF1 signaling pathway can provide targets for the development of novel plant protectants that modulate this pathway to enhance crop resilience.
Quantitative Data on ERF1 Efficacy
The following table summarizes the quantitative data from studies on the overexpression of ERF1 and its effect on plant disease resistance.
| Plant Species | Transgene | Pathogen | Key Findings | Reference |
| Arabidopsis thaliana | 35S::AaERF1 (Artemisia annua ERF1) | Botrytis cinerea | 4 days post-inoculation, 79% of control plants showed disease symptoms, compared to only 32-42% of the transgenic lines. | [4] |
| Arabidopsis thaliana | 35S::ERF1 (Arabidopsis thaliana ERF1) | Botrytis cinerea, Plectosphaerella cucumerina | Constitutive expression of ERF1 confers resistance to both fungal pathogens. | |
| Artemisia annua | RNAi of AaERF1 | Botrytis cinerea | 6 days post-inoculation, nearly all AaERF1i transgenic plants showed infection symptoms, while control plants grew well. | [4] |
Experimental Protocols
Protocol 1: Generation of ERF1 Overexpressing Arabidopsis thaliana via Agrobacterium-mediated Floral Dip Transformation
This protocol describes the generation of transgenic Arabidopsis thaliana plants that constitutively express the ERF1 gene.
1. Vector Construction: a. Amplify the full-length coding sequence (CDS) of the ERF1 gene from Arabidopsis thaliana cDNA using PCR with primers that add suitable restriction sites. b. Clone the ERF1 CDS into a binary vector under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter. The vector should also contain a selectable marker, for example, resistance to kanamycin or basta. c. Verify the construct by restriction digestion and sequencing. d. Transform the resulting plasmid into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation.[5]
2. Agrobacterium Culture Preparation: a. Inoculate a single colony of Agrobacterium carrying the ERF1 construct into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C with shaking. b. Use the overnight culture to inoculate a larger volume (200-500 mL) of LB with antibiotics and grow until the culture reaches an OD600 of 0.8-1.0. c. Pellet the Agrobacterium cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). d. Resuspend the pellet in a freshly prepared infiltration medium (5% sucrose solution).[2][6]
3. Arabidopsis thaliana Floral Dip Transformation: [6][7] a. Grow Arabidopsis thaliana plants (e.g., ecotype Columbia-0) until they start flowering. Clipping the first bolts can encourage the growth of multiple secondary inflorescences.[2] b. Just before dipping, add the surfactant Silwet L-77 to the Agrobacterium suspension to a final concentration of 0.02-0.05%.[2][6] c. Invert the Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 3-5 seconds with gentle agitation.[2] d. Place the treated plants in a tray, lay them on their side, and cover with a plastic dome to maintain high humidity for 16-24 hours.[2][5] e. After 24 hours, remove the dome and return the plants to their normal growing conditions. f. Allow the plants to grow and set seed.
4. Selection of Transgenic Plants: a. Harvest the T1 seeds and surface sterilize them. b. Plate the sterilized seeds on Murashige and Skoog (MS) medium containing the appropriate selection agent (e.g., kanamycin 50 mg/L). c. After 7-10 days, transformants will appear as green seedlings with true leaves, while non-transformed seedlings will be bleached and will not develop true leaves. d. Transfer the putative transgenic seedlings to soil and grow to maturity.
5. Analysis of Transgenic Plants: a. Confirm the presence of the transgene in the T1 plants using PCR on genomic DNA. b. Analyze the expression level of the ERF1 transgene in the T2 generation using RT-qPCR. c. Perform pathogen infection assays on the T2 or T3 homozygous lines to evaluate their resistance to Botrytis cinerea or other relevant pathogens.
Visualizations
Caption: ERF1 integrates signals from the Ethylene and Jasmonate pathways.
Caption: Workflow for generating and analyzing ERF1-overexpressing plants.
References
- 1. ETHYLENE RESPONSE FACTOR1 Integrates Signals from Ethylene and Jasmonate Pathways in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantpath.wisc.edu [plantpath.wisc.edu]
- 3. Frontiers | ERF subfamily transcription factors and their function in plant responses to abiotic stresses [frontiersin.org]
- 4. AaERF1 Positively Regulates the Resistance to Botrytis cinerea in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 6. Agrobacterium-mediated transformation of Arabidopsis thaliana using the floral dip method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agrobacterium-mediated transformation of Arabidopsis thaliana using the floral dip method | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Recombinant EAFP1 Expression
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of recombinant Enhanced Antifungal Protein 1 (EAFP1). This compound is a hevein-like peptide derived from the bark of Eucommia ulmoides with demonstrated antifungal properties.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the expression and purification of this promising protein.
FAQs: Quick Solutions to Common Problems
Q1: What is this compound and why is its recombinant expression important?
A1: this compound is an antifungal peptide isolated from the bark of Eucommia ulmoides Oliv.[3] It belongs to the hevein-like peptide family and exhibits a broad spectrum of activity against various pathogenic fungi.[1][2] Recombinant expression is crucial for producing large quantities of pure this compound for research, and potential therapeutic and agricultural applications, overcoming the limitations of extraction from its natural source.
Q2: Which expression system is best for this compound?
A2: While specific data for this compound is limited, Pichia pastoris is a highly successful system for expressing other plant-derived antimicrobial peptides, including those with complex disulfide bond structures like this compound.[1] E. coli can also be a viable option, particularly with strains engineered to promote disulfide bond formation in the cytoplasm. The choice of expression system will depend on the specific research goals, required yield, and post-translational modifications.
Q3: My this compound expression is very low. What are the likely causes?
A3: Low expression of recombinant proteins can stem from several factors, including:
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Codon Usage: The this compound gene sequence may contain codons that are rare in your chosen expression host.
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Toxicity: Overexpression of a foreign protein can be toxic to the host cells, leading to poor growth and low yield.
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Suboptimal Induction Conditions: The concentration of the inducer, the temperature, and the duration of induction are critical parameters that need to be optimized.
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Plasmid Instability: The expression vector may be unstable, leading to its loss from the host cell population over time.
Q4: I am observing inclusion bodies in my E. coli expression. How can I improve the solubility of this compound?
A4: Inclusion bodies are insoluble aggregates of misfolded protein. To improve solubility, consider the following strategies:
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Lower Induction Temperature: Reducing the temperature (e.g., to 15-25°C) after induction can slow down protein synthesis, allowing more time for proper folding.
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Use a Solubility-Enhancing Fusion Tag: Fusing this compound to a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve its solubility.
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Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your target protein.
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Optimize Host Strain: Utilize E. coli strains specifically designed to enhance the solubility of recombinant proteins.
Q5: What is the typical molecular weight of this compound?
A5: The molecular weight of native this compound has been reported to be approximately 4.2 kDa.[4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues during recombinant this compound expression.
Problem 1: Low or No Protein Expression
| Potential Cause | Recommended Solution |
| Incorrect Codon Usage | Synthesize the this compound gene with codons optimized for your expression host (E. coli or Pichia pastoris). |
| Protein Toxicity | Use a tightly regulated promoter to minimize basal expression before induction. Lower the inducer concentration to reduce the rate of protein synthesis. |
| Inefficient Transcription or Translation | Ensure your expression vector contains a strong promoter and an efficient ribosome binding site. Verify the integrity of your plasmid DNA by sequencing. |
| Plasmid Instability | Maintain selective pressure by using the appropriate antibiotic in your culture media at all times. |
| mRNA Instability | Optimize the 5' and 3' untranslated regions of your this compound gene to enhance mRNA stability. |
Problem 2: Protein is Insoluble (Inclusion Bodies in E. coli)
| Potential Cause | Recommended Solution |
| High Rate of Protein Synthesis | Lower the induction temperature (e.g., 15-25°C) and reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG for E. coli). |
| Improper Disulfide Bond Formation | Use E. coli strains (e.g., Origami™, SHuffle®) that have an oxidizing cytoplasm to promote disulfide bond formation. For secreted expression in Pichia pastoris, ensure proper signal peptide processing. |
| Protein Misfolding | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper folding. |
| Suboptimal Culture Conditions | Optimize the pH and composition of the growth medium. Supplement with additives like sorbitol or glycerol to act as chemical chaperones. |
| Fusion Tag Issues | Experiment with different solubility-enhancing fusion tags (e.g., MBP, GST, SUMO). |
Problem 3: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Protein Degradation | Add protease inhibitors to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity. |
| Inefficient Lysis | Optimize your cell lysis protocol (e.g., sonication parameters, French press pressure) to ensure complete cell disruption. |
| Poor Binding to Purification Resin | Ensure your lysis and wash buffers have the optimal pH and salt concentration for your chosen purification method (e.g., Ni-NTA for His-tagged proteins). |
| Protein Loss During Elution | Optimize the elution conditions (e.g., imidazole concentration for His-tags, pH for ion-exchange chromatography) to ensure complete recovery of your protein. |
| Protein Precipitation After Elution | Perform a buffer exchange into a storage buffer that is optimal for this compound stability. Consider adding stabilizing agents like glycerol or arginine. |
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
A critical first step for efficient recombinant protein expression is to ensure that the codon usage of the target gene is aligned with that of the expression host.
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Obtain the amino acid sequence of this compound. A partial sequence has been reported as PCNAGLCCSIYGYCGSGNAYCGAGNCR.[4]
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Use a codon optimization tool. Several online tools and software packages are available to back-translate the amino acid sequence into a DNA sequence with codons optimized for either E. coli or Pichia pastoris.
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Synthesize the optimized gene. Gene synthesis services can provide the codon-optimized this compound gene cloned into a suitable expression vector.
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Incorporate restriction sites. Flank the optimized gene sequence with appropriate restriction sites for easy subcloning into your chosen expression vector.
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Add a fusion tag (optional but recommended). Include a sequence encoding a purification tag (e.g., 6x-His tag) and a protease cleavage site (e.g., TEV protease site) at the N- or C-terminus of the this compound gene.
Protocol 2: Expression of His-tagged this compound in E. coli
This protocol outlines a general procedure for expressing a His-tagged this compound in E. coli BL21(DE3).
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Transformation: Transform the this compound expression plasmid into chemically competent E. coli BL21(DE3) cells. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
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Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).
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Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
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Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-1.0 mM.
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Incubation: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
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Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 3: Purification of His-tagged this compound using Ni-NTA Chromatography
This protocol is for the purification of His-tagged this compound from an E. coli cell pellet.
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Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (1 mg/mL) and protease inhibitors. Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis and shear the DNA.
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Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
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Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA resin column. Allow the lysate to bind to the resin by gravity flow or with gentle mixing for 1 hour at 4°C.
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Washing: Wash the resin with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
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Elution: Elute the His-tagged this compound with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.
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Buffer Exchange: Pool the fractions containing pure this compound and perform a buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.
Visualizing Workflows and Pathways
General Workflow for Recombinant Protein Expression and Purification
Caption: A generalized workflow for the expression and purification of recombinant this compound.
Troubleshooting Logic for Low Protein Yield
Caption: A decision tree for troubleshooting low yields of recombinant this compound.
This technical support center provides a foundational guide for improving the expression of recombinant this compound. Successful protein production often requires empirical optimization of multiple parameters. We recommend a systematic approach to troubleshooting, adjusting one variable at a time to identify the most critical factors for enhancing your this compound yield.
References
Technical Support Center: Overcoming Solubility Issues with EAFP1 Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during the expression and purification of the EAFP1 protein.
Understanding the Challenge: Which this compound?
The acronym "this compound" can refer to two distinct proteins:
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Eucommia Antifungal Peptide 1 (this compound): A small, cysteine-rich peptide isolated from the bark of the Eucommia ulmoides tree. Its structure contains five disulfide bridges, which can pose significant challenges for correct folding and solubility when expressed recombinantly.
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ELL-Associated Factor 1 (EAF1): A human protein involved in transcriptional elongation. While any recombinant protein can present solubility issues, the challenges for this protein are generally related to its size, domain folding, and expression levels.
This guide will primarily focus on the antifungal peptide this compound , as its structure is more prone to aggregation and misfolding. A dedicated section will address general solubility issues that could be relevant for the human EAF1 protein.
Troubleshooting Guide: Recombinant Antifungal Peptide this compound
Problem: Low or no soluble expression of recombinant this compound, with the protein primarily found in inclusion bodies.
Underlying Cause: The high cysteine content and the requirement for correct disulfide bond formation in this compound often lead to misfolding and aggregation when expressed in standard bacterial systems like E. coli.
Q1: My this compound is completely insoluble. What is the first thing I should try?
A1: The initial and often most effective strategy is to optimize the expression conditions to slow down protein synthesis, allowing more time for proper folding.
Recommended Action: Lower the induction temperature and the concentration of the inducing agent.
| Parameter | Standard Condition | Recommended Starting Point |
| Induction Temperature | 37°C | 16-20°C |
| Inducer (e.g., IPTG) Concentration | 1 mM | 0.05-0.2 mM |
| Induction Time | 3-4 hours | 16-24 hours (overnight) |
Q2: I've optimized expression conditions, but solubility is still poor. What's next?
A2: Utilize solubility-enhancing fusion tags. These are proteins that are fused to your target protein and can help to increase its solubility and promote proper folding.
Recommended Action: Clone the this compound gene into vectors with different N-terminal fusion tags.
| Fusion Tag | Size (kDa) | Mechanism of Action | Cleavage Protease |
| MBP (Maltose-Binding Protein) | ~42 | Highly soluble protein that can chaperone the folding of its fusion partner. | TEV, Factor Xa |
| GST (Glutathione S-Transferase) | ~26 | Dimeric, soluble protein that can improve the yield of soluble protein. | Thrombin, PreScission |
| SUMO (Small Ubiquitin-like Modifier) | ~11 | Acts as a chaperonin and has its own protease for specific cleavage. | SUMO Protease |
| Trx (Thioredoxin) | ~12 | Can promote disulfide bond formation in the E. coli cytoplasm. | Enterokinase, TEV |
Q3: Correct disulfide bond formation seems to be the main issue. How can I address this?
A3: Express this compound in an environment that promotes disulfide bond formation. This can be achieved by targeting the protein to the periplasm of E. coli or by using engineered cytoplasmic expression strains.
Recommended Actions:
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Periplasmic Expression: Add an N-terminal signal peptide (e.g., PelB, OmpA) to your construct to direct the protein to the periplasm, an oxidizing environment where disulfide bonds can form.
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Cytoplasmic Expression in Engineered Strains: Use E. coli strains like SHuffle® or Origami™ that have a modified cytoplasmic environment enabling disulfide bond formation.
Q4: I have some soluble this compound, but it precipitates during purification. What can I do?
A4: Optimize your lysis and purification buffers to maintain protein stability.
Recommended Buffer Additives:
| Additive | Concentration | Purpose |
| L-Arginine | 50-500 mM | Suppresses aggregation. |
| Glycerol | 5-20% (v/v) | Stabilizes proteins. |
| Non-ionic Detergents (e.g., Triton X-100, Tween 20) | 0.1-1% (v/v) | Prevents hydrophobic interactions. |
| Reducing Agents (for initial lysis if refolding) | 1-10 mM DTT or BME | Keeps cysteines reduced before refolding. |
Experimental Protocols
Protocol 1: Small-Scale Expression Trials for Solubility Screening
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Transformation: Transform different expression constructs (various fusion tags) into a suitable E. coli expression strain (e.g., BL21(DE3) for cytoplasmic, SHuffle® for disulfide-bonded).
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Growth: Inoculate 5 mL of LB medium with a single colony and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
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Induction: Cool the cultures to the desired induction temperature (e.g., 18°C) and add the inducer (e.g., IPTG to a final concentration of 0.1 mM).
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Harvest: Incubate overnight with shaking. Harvest the cells by centrifugation at 4,000 x g for 15 minutes.
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Lysis: Resuspend the cell pellet in 500 µL of lysis buffer. Lyse the cells by sonication.
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Solubility Analysis: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer.
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SDS-PAGE: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the amount of soluble this compound.
Protocol 2: On-Column Refolding of His-tagged this compound
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Expression and Lysis: Express His-tagged this compound under conditions that yield high levels of inclusion bodies. Lyse the cells in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).
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Binding: Load the denatured lysate onto a Ni-NTA column. The denatured His-tagged this compound will bind to the resin.
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Wash: Wash the column with the lysis buffer to remove unbound proteins.
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Refolding: Gradually exchange the denaturing buffer with a refolding buffer (e.g., Tris buffer with decreasing concentrations of urea/guanidine and containing L-arginine). This is typically done over many column volumes.
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Elution: Elute the refolded protein using a native elution buffer containing imidazole.
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Analysis: Analyze the eluted fractions by SDS-PAGE and other methods to assess purity and solubility.
Mandatory Visualizations
Caption: Workflow for expression, screening, and purification of this compound.
FAQs for Antifungal Peptide this compound
Q: Can I express this compound in a cell-free system? A: Yes, cell-free expression systems can be an excellent alternative as they allow for more direct control over the reaction environment, including the redox potential, which is crucial for disulfide bond formation. However, yields may be lower and costs higher than with in-vivo systems.
Q: What if I still can't get soluble protein? A: If extensive optimization of expression in E. coli fails, consider a eukaryotic expression system.
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Yeast (e.g., Pichia pastoris): Capable of disulfide bond formation and can secrete the protein, which aids in purification.
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Insect Cells (Baculovirus Expression Vector System): A robust system for producing complex proteins with proper folding.
Q: How do I confirm that the disulfide bonds are correctly formed? A: This typically requires advanced analytical techniques such as mass spectrometry (peptide mapping under reducing and non-reducing conditions) or high-resolution structural analysis like NMR or X-ray crystallography.
Troubleshooting Guide: Human EAF1 Protein
For the human ELL-Associated Factor 1 (EAF1), solubility issues are more likely to be related to general principles of recombinant protein expression.
Q1: My full-length human EAF1 is insoluble. What should I do?
A1: Similar to the peptide, optimizing expression conditions (lower temperature, lower inducer concentration) is the first step. Additionally, consider the following:
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Codon Optimization: The codon usage of the human EAF1 gene may not be optimal for E. coli. Synthesizing a codon-optimized version of the gene can significantly improve expression levels and solubility.
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Co-expression with Chaperones: Co-express EAF1 with molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) that can assist in proper folding. Plasmids for chaperone co-expression are commercially available.
Q2: I suspect only a specific domain of EAF1 is causing insolubility. How can I test this?
A2: This is a common issue with larger, multi-domain proteins.
Recommended Action: Perform domain mapping. Based on the protein sequence and predicted secondary structure, design constructs that express individual domains or stable sub-fragments of EAF1. This can help identify which part of the protein is prone to misfolding and aggregation.
Logical Relationship Diagram
Caption: Logical troubleshooting flowchart for this compound solubility issues.
EAFP1 Protein Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of EAFP1 protein. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound protein?
For short-term storage, spanning from a single day to a few weeks, it is advisable to store this compound protein in a suitable buffer at 4°C.[1][2] This temperature helps to minimize microbial growth and degradation.[1][2] It is crucial to use sterile, autoclaved glassware or polypropylene tubes for storage.[1][2]
Q2: What are the optimal conditions for long-term storage of this compound protein?
For long-term storage, freezing the protein at -20°C or -80°C is the standard practice.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the protein into single-use volumes before freezing.[2][3] For storage periods extending from a month to over a year, -80°C is the ideal temperature as it significantly reduces enzymatic activity and degradation.[3]
Q3: How can I prevent degradation of this compound protein during storage?
Several factors can contribute to protein degradation, including proteolysis, aggregation, and oxidation. To mitigate these:
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Aliquotting: As mentioned, storing the protein in single-use aliquots is the most effective way to avoid damage from repeated freeze-thaw cycles.[2][3]
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Additives: The inclusion of certain additives can enhance protein stability.
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Cryoprotectants: Adding glycerol or ethylene glycol to a final concentration of 25-50% can prevent the formation of ice crystals during freezing and allow for storage at -20°C without the solution freezing solid.[1]
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Reducing Agents: For proteins with cysteine residues, adding reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) at a concentration of 1-5 mM can help prevent oxidation.[2][3]
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Protease Inhibitors: If proteolytic degradation is a concern, a protease inhibitor cocktail can be added to the protein solution.[3]
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Protein Concentration: Very dilute protein solutions (< 1 mg/ml) are more susceptible to loss due to binding to the storage vessel. It is advisable to store proteins at a concentration of 1 mg/ml or higher. If a dilute solution is necessary, the addition of a "carrier" or "filler" protein, such as bovine serum albumin (BSA), can help prevent this loss.[2]
Q4: What is lyophilization and is it suitable for this compound protein?
Lyophilization, or freeze-drying, involves removing water from a frozen protein solution under a vacuum. This method allows for long-term storage at ambient temperatures and offers high stability.[1][3] However, the lyophilization process itself can sometimes damage the protein, and it requires reconstitution before use.[1] The suitability of lyophilization for this compound would need to be determined experimentally.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of protein activity after thawing | Repeated freeze-thaw cycles | Prepare single-use aliquots to avoid multiple freeze-thaw events.[2][3] |
| Improper thawing procedure | Thaw frozen protein samples slowly on ice or at 4°C. | |
| Protein precipitation upon thawing | Protein concentration is too high | Optimize protein concentration before freezing. Consider adding stabilizing agents. |
| Buffer composition is not optimal | Perform a buffer optimization screen to identify conditions that enhance solubility and stability. A thermal shift assay can be useful for this. | |
| Visible protein degradation on a gel | Proteolytic contamination | Add a protease inhibitor cocktail to the protein solution before storage.[3] |
| Oxidation of the protein | Add a reducing agent such as DTT or BME to the storage buffer.[2][3] | |
| Low protein recovery from storage tube | Protein adhering to the tube surface | Use low-protein-binding microcentrifuge tubes. For dilute solutions, consider adding a carrier protein like BSA.[2] |
Quantitative Data Summary
The following table summarizes general protein storage conditions. The optimal conditions for a specific protein like this compound should be determined empirically.
| Storage Condition | Typical Shelf Life | Key Considerations |
| Solution at 4°C | 1 day to a few weeks | Requires sterile conditions or the addition of an antibacterial agent.[1] Convenient for frequent use.[1] |
| Solution in 25-50% glycerol at -20°C | Up to 1 year | Prevents freezing, allowing for repeated sampling without thawing.[1] |
| Frozen at -20°C to -80°C | Years | Best for long-term storage. Requires aliquoting to avoid freeze-thaw cycles.[1][3] |
| Lyophilized (freeze-dried) | Years | Offers excellent long-term stability at room temperature. The process can potentially damage the protein.[1][3] |
Experimental Protocols
Thermal Shift Assay (TSA) for Determining Optimal Buffer Conditions
A thermal shift assay, also known as differential scanning fluorimetry (DSF), is a high-throughput method to assess protein thermal stability under various conditions. The principle is that as a protein unfolds (melts) due to increasing temperature, hydrophobic regions become exposed, to which a fluorescent dye (like SYPRO Orange) can bind, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater protein stability.
Materials:
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Purified this compound protein
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SYPRO Orange dye (5000x stock)
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A panel of different buffers to be tested (e.g., varying pH, salt concentrations, and with different additives)
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Real-time PCR instrument capable of a melt curve analysis
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96-well PCR plates
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Optical sealing film
Methodology:
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Protein Preparation: Dilute the purified this compound protein to a final concentration of 1-5 µM in a suitable base buffer.
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Dye Preparation: Prepare a working stock of SYPRO Orange dye by diluting the 5000x stock to 50x in DI water.[4]
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Assay Plate Setup:
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In each well of a 96-well PCR plate, add the protein solution.
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Add the different buffer conditions to be tested to the respective wells.
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Add the SYPRO Orange dye to each well to a final concentration of 5x.[4]
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The final reaction volume in each well is typically 20-25 µL.
-
-
Instrument Setup:
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Seal the 96-well plate with an optical sealing film and centrifuge briefly to mix the contents and remove any bubbles.
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Place the plate in the real-time PCR instrument.
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Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/min and acquiring fluorescence data at each increment.[5]
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-
Data Analysis:
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The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.
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The melting temperature (Tm) is determined from the peak of the first derivative of the melt curve or by fitting the curve to a Boltzmann equation.[6]
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Compare the Tm values across the different buffer conditions. The condition that yields the highest Tm is the most stabilizing for the this compound protein.
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Visualizations
Caption: Workflow for determining optimal protein storage conditions.
References
Technical Support Center: Refolding Strategies for Denatured Recombinant EAFP1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with denatured recombinant EAFP1 expressed in E. coli. The following information is based on established protein refolding principles and best practices for cysteine-rich proteins, a class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: Why does my recombinant this compound form inclusion bodies in E. coli?
A1: Recombinant proteins, especially those with multiple disulfide bonds like the plant defensin this compound, often accumulate as insoluble aggregates known as inclusion bodies when expressed in E. coli. This is typically due to the high rate of protein synthesis overwhelming the host cell's folding machinery and the reducing environment of the E. coli cytoplasm, which is not conducive to the formation of disulfide bonds.
Q2: What are the general steps for refolding this compound from inclusion bodies?
A2: The general workflow involves three main stages:
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Isolation and Solubilization of Inclusion Bodies: After cell lysis, the insoluble inclusion bodies are separated from the soluble fraction by centrifugation. They are then washed to remove contaminants and solubilized using strong denaturing agents like urea or guanidine hydrochloride (GdnHCl).
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Refolding: The denatured and solubilized this compound is then subjected to a refolding process where the denaturant is gradually removed. This allows the protein to refold into its native, biologically active conformation. This step is critical and often requires optimization of various parameters.
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Purification of Refolded Protein: After refolding, the correctly folded this compound is purified from misfolded and aggregated protein using chromatographic techniques.
Troubleshooting Guide
Issue 1: Low Yield of Solubilized this compound from Inclusion Bodies
| Possible Cause | Troubleshooting Strategy |
| Incomplete cell lysis. | Ensure complete cell lysis by using a combination of enzymatic (e.g., lysozyme) and physical methods (e.g., sonication, French press). Monitor cell disruption under a microscope. |
| Inadequate solubilization buffer. | Increase the concentration of the denaturant (e.g., up to 8 M urea or 6 M GdnHCl). The addition of a reducing agent like DTT or β-mercaptoethanol (typically 10-100 mM) is crucial to break any incorrect disulfide bonds formed within the inclusion bodies.[1] |
| Insufficient incubation time or temperature. | Increase the incubation time for solubilization (e.g., overnight at 4°C or for several hours at room temperature) with gentle agitation to ensure complete dissolution. |
Issue 2: Aggregation of this compound During the Refolding Process
| Possible Cause | Troubleshooting Strategy |
| High protein concentration. | Protein aggregation is a common issue that competes with proper folding.[2] It is generally recommended to perform refolding at a low protein concentration, typically in the range of 10-100 µg/mL.[2] |
| Rapid removal of denaturant. | Employ a gradual denaturant removal method. Step-wise dialysis against buffers with decreasing concentrations of the denaturant can be effective.[1][3] For dilution methods, a slow, drop-wise addition of the solubilized protein into a large volume of refolding buffer is recommended. |
| Suboptimal refolding buffer composition. | The composition of the refolding buffer is critical.[2] Screen different buffer conditions, including pH (typically around 8.0-9.0 to facilitate disulfide bond formation), and the inclusion of additives.[4] |
| Incorrect redox environment. | For cysteine-rich proteins like this compound, establishing the correct redox potential is vital for proper disulfide bond formation.[4] Use a redox shuffling system, such as a combination of reduced and oxidized glutathione (GSH/GSSG), typically at a molar ratio of 5-10:1 (e.g., 1 mM GSH / 0.1-0.2 mM GSSG).[5] |
Issue 3: The Refolded this compound is Soluble but Inactive
| Possible Cause | Troubleshooting Strategy |
| Incorrect disulfide bond formation. | Optimize the redox shuffling system in the refolding buffer. Vary the ratio and concentration of GSH/GSSG. The presence of these reagents helps in the correct pairing of cysteine residues.[4] |
| Misfolded protein conformation. | Screen for folding enhancers. Additives such as L-arginine (0.4-1 M), polyethylene glycol (PEG), or low concentrations of non-detergent sulfobetaines (NDSBs) can help to prevent aggregation and assist in proper folding. |
| Absence of necessary co-factors. | While this compound is not known to require specific co-factors, ensure that the buffer conditions (e.g., ionic strength) are optimal for its native structure. |
Experimental Protocols
Protocol 1: Inclusion Body Solubilization
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After cell lysis and centrifugation, resuspend the inclusion body pellet in a wash buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) containing a mild detergent like 0.5% (v/v) Triton X-100.
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Centrifuge and repeat the wash step at least twice to remove cell debris and membrane fragments.
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Resuspend the washed inclusion bodies in solubilization buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 8 M urea or 6 M GdnHCl, 10 mM DTT, pH 8.0).
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Incubate with gentle stirring for 2-4 hours at room temperature or overnight at 4°C.
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Clarify the solubilized protein by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes to remove any remaining insoluble material.
Protocol 2: Refolding by Rapid Dilution
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Prepare a large volume of refolding buffer (e.g., 100-fold the volume of the solubilized protein solution). A typical refolding buffer could be: 50 mM Tris-HCl, 100 mM NaCl, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG, pH 8.5.
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Cool the refolding buffer to 4°C.
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Slowly add the solubilized this compound solution drop-wise into the vigorously stirred refolding buffer. The final protein concentration should be low (e.g., 20-50 µg/mL) to minimize aggregation.[3][4]
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Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.
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Concentrate the refolded protein using techniques like ultrafiltration.
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Proceed with purification steps.
Data Summary
The following table summarizes typical buffer components and their concentrations used in the refolding of cysteine-rich proteins. These should be optimized for this compound.
Table 1: Common Refolding Buffer Components and Their Working Concentrations
| Component | Function | Typical Concentration Range |
| Buffer | Maintains pH | 50-100 mM Tris-HCl, HEPES |
| pH | Influences folding and disulfide exchange | 7.5 - 9.0 |
| Denaturant (residual) | Maintains protein solubility initially | < 1 M Urea or < 0.5 M GdnHCl |
| L-Arginine | Aggregation suppressor | 0.4 - 1.0 M |
| GSH/GSSG | Redox shuffling for disulfide bonds | 0.1 - 5 mM (ratio of GSH:GSSG ~5-10:1) |
| NaCl | Modulates ionic strength | 50 - 500 mM |
| EDTA | Chelates metal ions, prevents oxidation | 1 - 5 mM |
Disclaimer: The protocols and troubleshooting strategies provided here are general guidelines based on the refolding of similar proteins. The optimal conditions for refolding recombinant this compound may vary and require empirical determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient production of antifungal proteins in plants using a new transient expression vector derived from tobacco mosaic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Protein Purification from E. coli and Mammalian Cells [promega.com]
- 5. Expression and purification of recombinant human alpha1-proteinase inhibitor and its single amino acid substituted variants in Escherichia coli for enhanced stability and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of EAFP1 for Field Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the antifungal protein EAFP1 for field applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental and application phases of this compound-based biopesticide development.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reduced antifungal activity of this compound solution after storage. | 1. Proteolytic Degradation: Contamination with proteases. 2. Aggregation: Suboptimal buffer conditions (pH, ionic strength). 3. Oxidation: Exposure to oxidizing agents or improper storage. | 1. Add protease inhibitors to the formulation. Store at 4°C for short-term or -20°C/-80°C for long-term. 2. Optimize buffer pH and salt concentration. Perform a buffer screen to identify conditions that minimize aggregation. 3. Add antioxidants like ascorbic acid or use oxygen-scavenging packaging. |
| Inconsistent this compound performance in field trials. | 1. UV Degradation: Exposure to sunlight can lead to photo-degradation. 2. Wash-off: Rain or irrigation can remove the applied this compound. 3. Thermal Denaturation: High temperatures in the field can cause unfolding and inactivation. | 1. Formulate this compound with UV-protective adjuvants such as lignin or bio-based polymers. 2. Include sticking agents or adjuvants that improve adhesion to plant surfaces. 3. Engineer more thermostable this compound variants or formulate with stabilizers that increase thermal resistance. |
| Precipitation of this compound during formulation. | 1. High Protein Concentration: Exceeding the solubility limit of this compound. 2. Incompatible Formulation Components: Adjuvants or other components may cause this compound to precipitate. | 1. Determine the optimal concentration range for this compound in the chosen formulation. 2. Test the compatibility of each formulation component with this compound individually before creating the final mixture. |
| Low yield of active this compound after purification. | 1. Degradation during extraction/purification: Presence of endogenous proteases. 2. Improper refolding: Disulfide bridges may not be forming correctly. | 1. Perform all purification steps at low temperatures (4°C) and in the presence of protease inhibitors. 2. Optimize refolding conditions, including redox buffer components (e.g., glutathione). |
Frequently Asked Questions (FAQs)
1. What is the inherent stability of this compound?
This compound is a cysteine-rich peptide containing five disulfide bridges. This structure confers significant intrinsic stability against proteases, extreme pH, and high temperatures. However, for consistent field efficacy, formulation strategies are crucial to protect it from harsh environmental factors.
2. What are the primary environmental factors that can degrade this compound in the field?
The main environmental challenges to this compound stability in the field are:
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UV Radiation: Sunlight can cause photo-oxidation and degradation of the peptide.
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Temperature Fluctuations: High temperatures can lead to denaturation, while freeze-thaw cycles can cause aggregation.
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Precipitation: Rain can wash the protein off the plant surfaces.
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Microbial Degradation: Soil and plant-surface microorganisms can produce proteases that may degrade this compound over time.
3. How can I improve the thermal stability of my this compound formulation?
Several strategies can be employed:
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Excipients: The addition of stabilizers such as sugars (e.g., trehalose), polyols (e.g., glycerol), or certain amino acids can increase the thermal denaturation temperature.
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Encapsulation: Encapsulating this compound in biodegradable polymers can provide a protective barrier against heat.
-
Protein Engineering: Site-directed mutagenesis to introduce amino acid substitutions can enhance the intrinsic thermal stability of the protein.
4. What types of adjuvants are recommended for an this compound-based biopesticide?
The choice of adjuvants will depend on the specific application and environmental conditions. Commonly used adjuvants for protein-based biopesticides include:
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Surfactants/Wetting Agents: To ensure even spreading on leaf surfaces.
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Stickers/Adjuvants: To improve adhesion and prevent wash-off.
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UV Protectants: Such as lignin, carbon-based materials, or other commercially available sunscreens.
-
Humectants: To prevent the formulation from drying out too quickly.
5. How can I monitor the stability of this compound in my formulation?
A combination of methods is recommended:
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Functional Assays: Antifungal activity assays to determine the biological activity of this compound over time.
-
Biophysical Methods: Techniques like Differential Scanning Fluorimetry (DSF) or Circular Dichroism (CD) can be used to monitor protein unfolding and structural integrity.
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Chromatographic Methods: Size-exclusion chromatography (SEC) can detect aggregation, while reverse-phase HPLC can assess for degradation products.
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, data to illustrate the effects of different conditions and formulations on this compound stability. Researchers should generate their own data for their specific this compound variant and formulation.
Table 1: Thermal Stability of this compound in Different Formulations
| Formulation | Melting Temperature (Tm) (°C) |
| This compound in Phosphate Buffer | 65.2 |
| This compound + 0.5 M Trehalose | 72.5 |
| This compound + 10% Glycerol | 68.9 |
| This compound Encapsulated in PLGA | 78.1 |
Table 2: this compound Activity Retention after UV Exposure
| Formulation | UV Exposure (4 hours) - % Activity Remaining |
| This compound in Water | 35% |
| This compound + 0.1% Lignin | 85% |
| This compound + UV Protectant A | 78% |
Table 3: pH Stability of this compound
| pH | % Activity Remaining after 24 hours |
| 3.0 | 75% |
| 5.0 | 98% |
| 7.0 | 99% |
| 9.0 | 80% |
Experimental Protocols
Protocol 1: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF)
Objective: To determine the melting temperature (Tm) of this compound in various formulations as an indicator of thermal stability.
Materials:
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Purified this compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plates
-
Real-time PCR instrument with a thermal ramping feature
-
Buffers and additives to be tested
Procedure:
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Prepare a master mix containing this compound at a final concentration of 2 µM and SYPRO Orange dye at a final concentration of 5x in the desired buffer.
-
Aliquot 20 µL of the master mix into each well of a 96-well qPCR plate.
-
Seal the plate securely.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
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Place the plate in the real-time PCR instrument.
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Set up a melt curve experiment with a temperature ramp from 25°C to 95°C at a rate of 0.5°C/minute.
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Monitor the fluorescence of SYPRO Orange as a function of temperature.
-
The Tm is the temperature at which the fluorescence signal is at its maximum in the derivative plot of fluorescence versus temperature.
Protocol 2: UV Stability Assessment
Objective: To evaluate the effect of UV radiation on the antifungal activity of this compound in different formulations.
Materials:
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Purified this compound in various formulations
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UV lamp (UVA/UVB source)
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Quartz cuvettes or UV-transparent plates
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Fungal culture for activity assay (e.g., Fusarium oxysporum)
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Plate reader for activity assay
Procedure:
-
Prepare samples of this compound in different formulations in quartz cuvettes or a UV-transparent plate. Include a control sample protected from UV light.
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Expose the samples to a controlled dose of UV radiation. The distance from the lamp and the exposure time should be standardized.
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After exposure, determine the remaining antifungal activity of each sample using a standard fungal growth inhibition assay.
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Compare the activity of the UV-exposed samples to the non-exposed controls to calculate the percentage of activity remaining.
Visualizations
Technical Support Center: Large-Scale Production of EAFP1
Welcome to the technical support center for the large-scale production of the recombinant antifungal peptide, EAFP1. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with producing this novel, cysteine-rich antifungal protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale production of this compound in a question-and-answer format.
| Problem | Potential Causes | Solutions |
| Low or No this compound Expression | - Codon Usage: The native Eucommia ulmoides gene sequence may not be optimal for the chosen expression host (e.g., E. coli).- Toxicity of this compound: The expressed protein may be toxic to the host cells, leading to cell death or reduced growth.[1][2]- Plasmid Instability: The expression vector may be unstable, leading to plasmid loss during cell division. | - Gene Synthesis: Synthesize the this compound gene with codons optimized for your expression host.- Use a Tightly Regulated Promoter: Employ an inducible expression system (e.g., pET vectors) to minimize basal expression before induction.[2]- Lower Induction Temperature: Reduce the expression temperature to 15-20°C to slow down protein production and reduce toxicity.[2]- Choose a Different Host Strain: Some strains, like C41(DE3) or C43(DE3), are engineered to handle toxic proteins better than standard BL21(DE3).[1]- Confirm Plasmid Integrity: Isolate the plasmid from the expression culture and verify its sequence. |
| This compound is Expressed but Insoluble (Inclusion Bodies) | - High Expression Rate: Rapid, high-level expression can overwhelm the cellular folding machinery.[2]- Incorrect Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm prevents the formation of the five necessary disulfide bonds in this compound, leading to misfolding and aggregation.[2][3]- Lack of Chaperones: The host may lack the appropriate chaperones to assist in the folding of this plant-derived protein. | - Optimize Induction Conditions: Lower the inducer concentration (e.g., IPTG) and reduce the induction temperature.[2]- Use a Solubility-Enhancing Fusion Tag: Fuse this compound to a highly soluble protein like Maltose Binding Protein (MBP) or Thioredoxin (TrxA).[1]- Express in an Oxidizing Cytoplasm: Use specialized E. coli strains like SHuffle®, which have a modified cellular environment that promotes disulfide bond formation in the cytoplasm.[2]- Target to the Periplasm: Add a signal peptide to the N-terminus of this compound to direct it to the periplasm, a more oxidizing environment where disulfide bonds can form.[3]- Co-express Chaperones: Introduce plasmids that express folding helper proteins. |
| Purified this compound has Low or No Antifungal Activity | - Incorrect Disulfide Bonds: Even if soluble, the five disulfide bridges may not have formed correctly, resulting in a non-functional protein.[3][4]- Protein Degradation: The protein may be degraded by host cell proteases during expression or purification.- Presence of Inhibitors: Contaminants from the purification process may be inhibiting the protein's activity. | - Optimize Disulfide Bond Formation: Use expression strains like SHuffle® or direct periplasmic expression. Co-expression of disulfide bond isomerases like DsbC can also help correct non-native disulfide bonds.[2][3]- In Vitro Refolding: Denature the purified protein and then refold it under controlled redox conditions to promote correct disulfide bond formation.- Add Protease Inhibitors: Include a protease inhibitor cocktail during cell lysis and purification.- Thorough Purification: Ensure all purification buffers are correctly prepared and that the final protein is extensively dialyzed against a suitable storage buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the best expression system for large-scale production of this compound?
A1: Due to its small size and the presence of five disulfide bonds, the ideal expression system would facilitate correct disulfide bond formation.[4] While E. coli is a cost-effective choice for large-scale production, standard cytoplasmic expression is likely to fail. Recommended approaches include:
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E. coli with an Oxidizing Cytoplasm: Strains like SHuffle® are engineered to allow for the formation of disulfide bonds in the cytoplasm.[2]
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Periplasmic Expression in E. coli: By adding a signal sequence, this compound can be transported to the periplasm, which is a more favorable environment for disulfide bond formation.[3]
-
Yeast or Fungal Expression Systems: Eukaryotic systems like Pichia pastoris can be excellent hosts for secreting correctly folded, disulfide-bonded proteins.
Q2: How can I improve the solubility of my recombinant this compound?
A2: Improving solubility is key to obtaining functional protein. Strategies include:
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Lowering the expression temperature (e.g., 16-25°C).[2]
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Using a lower concentration of the inducing agent.
-
Fusing this compound to a highly soluble protein tag, such as Maltose Binding Protein (MBP).[2]
Q3: My purified this compound is soluble but inactive. What could be the problem?
A3: The most likely cause is incorrect disulfide bond formation. This compound has 10 cysteine residues that must form five specific disulfide bridges for its antifungal activity.[4] Even if the protein is soluble, it may be misfolded with incorrect cysteine pairings. To address this, consider co-expressing disulfide bond isomerases like DsbC or implementing an in vitro refolding protocol.[3]
Q4: What purification strategy is recommended for this compound?
A4: A common and effective strategy is to express this compound with a polyhistidine tag (His-tag) and purify it using Immobilized Metal Affinity Chromatography (IMAC). This method generally provides high purity in a single step. Due to the small size of this compound, a subsequent size-exclusion chromatography step can be beneficial for removing any remaining contaminants and protein aggregates.
Q5: How can I assess the antifungal activity of my purified this compound?
A5: The antifungal activity can be determined by measuring the inhibition of fungal growth. A common method is a microbroth dilution assay. In this assay, a suspension of fungal spores is incubated in a liquid medium containing serial dilutions of your purified this compound. The growth of the fungus is then measured over time, typically by monitoring the optical density at 600 nm. The IC50 value (the concentration of this compound that inhibits 50% of fungal growth) can then be calculated.[4]
Experimental Protocols
Protocol 1: Small-Scale Expression Trials for this compound in E. coli
This protocol is designed to screen for the optimal expression conditions for His-tagged this compound.
-
Transformation: Transform the expression plasmid containing the codon-optimized His-tagged this compound gene into chemically competent E. coli strains (e.g., BL21(DE3) and SHuffle® T7 Express). Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculation: Inoculate a single colony from each plate into 5 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 50 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the cultures to the desired induction temperature (e.g., 18°C, 25°C, or 37°C). Add IPTG to a final concentration of 0.1 mM, 0.5 mM, or 1 mM. Reserve a 1 mL aliquot of the uninduced culture as a control.
-
Harvest: Continue to incubate the cultures with shaking for 4-16 hours. After induction, harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Analysis: Analyze the expression by resuspending the cell pellets in SDS-PAGE loading buffer, boiling for 10 minutes, and running on an SDS-PAGE gel. Visualize the protein bands by Coomassie staining or Western blot using an anti-His antibody.
Protocol 2: Purification of His-tagged this compound using IMAC
This protocol assumes the protein is expressed in a soluble form.
-
Cell Lysis: Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail. Sonicate the suspension on ice until it is no longer viscous.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant.
-
Binding: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified supernatant onto the column.
-
Washing: Wash the column with 10 column volumes of wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using 5 column volumes of elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect the fractions.
-
Analysis and Dialysis: Analyze the eluted fractions by SDS-PAGE. Pool the fractions containing pure this compound and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4) at 4°C.
Visualizations
Caption: Experimental workflow for the large-scale production of recombinant this compound.
Caption: Troubleshooting decision tree for this compound production.
References
- 1. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Strategies for successful recombinant expression of disulfide bond-dependent proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two novel antifungal peptides distinct with a five-disulfide motif from the bark of Eucommia ulmoides Oliv - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing proteolytic degradation of EAFP1 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize proteolytic degradation of Eucommia antifungal peptide 1 (EAFP1) during extraction from Eucommia ulmoides bark.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation during extraction?
This compound is Eucommia antifungal peptide 1, a small, cysteine-rich peptide belonging to the hevein-like peptide family. Like all proteins, this compound can be susceptible to degradation by endogenous proteases that are released from cellular compartments when plant tissues are homogenized during the initial extraction steps. However, a key feature of hevein-like peptides is their high stability, conferred by multiple disulfide bonds that create a tightly knotted structure.[1][2][3] While this provides inherent resistance to proteolysis, aggressive extraction conditions or the presence of highly active plant proteases can still lead to partial or complete degradation of the target peptide.
Q2: What are the primary signs of this compound degradation in my extracted sample?
Signs of proteolytic degradation can be observed through several analytical techniques:
-
SDS-PAGE: The appearance of lower molecular weight bands, smearing below the expected band for this compound, or a complete loss of the target band.
-
RP-HPLC: A decrease in the peak area of intact this compound, accompanied by the appearance of new, smaller peaks.
-
Mass Spectrometry: Detection of peptide fragments that correspond to cleaved this compound.
-
Functional Assays: A reduction or complete loss of antifungal activity.
Q3: At what temperature should I perform the extraction?
It is critical to maintain a low temperature (typically 0-4°C) throughout the entire extraction process.[4] This includes pre-chilling all buffers, equipment (mortars, pestles, centrifuges), and working on ice whenever possible. Low temperatures significantly slow down the activity of most proteases.[4]
Q4: Is a protease inhibitor cocktail necessary for this compound extraction?
Yes, using a broad-spectrum protease inhibitor cocktail is highly recommended as a primary defense against proteolytic degradation.[2][4][5] Plant tissues, particularly bark, contain a variety of proteases, including serine, cysteine, aspartic, and metalloproteases. A cocktail ensures that multiple classes of these enzymes are inhibited.
Q5: Which type of protease inhibitor cocktail should I use for plant bark extraction?
You should use a protease inhibitor cocktail specifically formulated for plant protein extractions. These cocktails contain inhibitors targeted at the types of proteases commonly found in plant cells. If you are performing a purification step that involves metal affinity chromatography (e.g., for a His-tagged recombinant version of this compound), ensure you use an EDTA-free cocktail, as EDTA can strip the metal ions from the chromatography column.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound yield | 1. High Proteolytic Activity: Endogenous proteases are degrading this compound. 2. Inefficient Extraction: The extraction buffer is not effectively releasing this compound from the tissue. | 1a. Optimize Protease Inhibition: Add a plant-specific protease inhibitor cocktail to your lysis buffer immediately before use.[5] 1b. Maintain Low Temperature: Ensure all steps are performed at 0-4°C.[4] 1c. Work Quickly: Minimize the time between tissue homogenization and subsequent purification steps.[5] 2a. Adjust Buffer Composition: Vary the pH and salt concentration of your extraction buffer to optimize this compound solubility. |
| Multiple bands on SDS-PAGE below the expected size of this compound | 1. Proteolytic Degradation: this compound is being cleaved into smaller fragments. 2. Contaminating Proteins: The additional bands are other proteins co-extracted from the bark. | 1a. Increase Protease Inhibitor Concentration: Try using the inhibitor cocktail at a higher concentration (e.g., 2X). 1b. Immediate Inactivation: Consider a rapid heating step after initial extraction if this compound is known to be heat-stable, as many hevein-like peptides are.[1][7] This can denature and inactivate many proteases. (This must be empirically tested). 2a. Add Purification Steps: Incorporate additional chromatography steps (e.g., ion exchange, size exclusion) to separate this compound from contaminants. |
| Loss of antifungal activity | 1. Degradation of this compound: The peptide is being cleaved at sites critical for its function. 2. Denaturation: Extraction conditions (e.g., pH, detergents) are causing this compound to lose its native conformation. | 1a. Re-evaluate Protease Inhibition Strategy: Refer to the solutions for proteolytic degradation. 2a. Test Buffer Conditions: Screen a range of pH values for your extraction buffer (e.g., pH 4.0-8.0) to find the optimal condition for stability. 2b. Avoid Harsh Detergents: If using detergents, try milder, non-ionic detergents or reduce their concentration. |
Data Presentation
Table 1: Common Components of Plant Protease Inhibitor Cocktails
| Inhibitor | Target Protease Class | Typical Working Concentration | Notes |
| AEBSF or PMSF | Serine Proteases | 1 mM | PMSF is unstable in aqueous solutions; add fresh to the buffer just before use. |
| E-64 | Cysteine Proteases | 1-10 µM | Irreversible inhibitor. |
| Pepstatin A | Aspartic Proteases | 1 µM | |
| EDTA / EGTA | Metalloproteases | 1-5 mM | Chelates metal ions required for protease activity. Do not use if performing metal affinity chromatography. |
| Bestatin | Aminopeptidases | 1-10 µM | |
| Leupeptin | Serine and Cysteine Proteases | 1-10 µM |
Experimental Protocols
Protocol: General Extraction of this compound from Eucommia ulmoides Bark
This protocol provides a general framework. Optimization of buffer components, pH, and purification steps may be required.
1. Materials and Reagents:
- Eucommia ulmoides bark
- Extraction Buffer: 50 mM Sodium Phosphate, pH 6.0, 150 mM NaCl, 10 mM EDTA (optional, see note), 10% Glycerol
- Plant Protease Inhibitor Cocktail (e.g., from G-Biosciences or similar suppliers)[5]
- Liquid Nitrogen
- Mortar and Pestle
- Chilled Centrifuge
- 0.22 µm Syringe Filter
2. Procedure:
- Preparation: Pre-chill the mortar, pestle, and all buffers to 4°C. Prepare the extraction buffer and add the protease inhibitor cocktail immediately before use, following the manufacturer's recommended concentration.
- Tissue Homogenization: Weigh the frozen bark tissue and grind it to a fine powder in a mortar containing liquid nitrogen. Do not allow the tissue to thaw.
- Lysis: Add 5-10 mL of ice-cold extraction buffer per gram of tissue powder. Continue to grind until a homogenous slurry is formed.
- Incubation: Transfer the slurry to a conical tube and incubate on a rocker or shaker at 4°C for 30-60 minutes to allow for further extraction.
- Clarification: Centrifuge the slurry at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
- Filtration: Carefully decant the supernatant and pass it through a 0.22 µm filter to remove any remaining fine particles.
- Downstream Processing: The clarified extract is now ready for subsequent purification steps, such as ammonium sulfate precipitation, followed by chromatography (e.g., ion exchange, hydrophobic interaction, or size exclusion).
Note on EDTA: While EDTA is an effective metalloprotease inhibitor, it should be omitted if the downstream purification involves immobilized metal affinity chromatography (IMAC).
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting logic for protease inhibition.
References
- 1. Anti-Fungal Hevein-like Peptides Biosynthesized from Quinoa Cleavable Hololectins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. plant cell protease inhibitor cocktail 100x concentration | Extronex [extronex.com]
- 5. Plant Protease Inhibitor Cocktails | Protein Research Products - GBiosciences Genotech [genotech.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antifungal Potency of EAFP1 and EAFP2 from Eucommia ulmoides
For Immediate Release
BEIJING – Researchers have characterized two novel antifungal peptides, EAFP1 and EAFP2, purified from the bark of the hardy rubber tree, Eucommia ulmoides Oliv.[1][2] A comparative analysis reveals that while both peptides exhibit a broad spectrum of activity against major plant pathogenic fungi, EAFP2 demonstrates consistently greater potency. This guide provides a detailed comparison of their antifungal efficacy, supported by experimental data, and outlines the methodologies employed in their evaluation.
Quantitative Antifungal Activity
This compound and EAFP2 were tested against a panel of eight significant plant pathogenic fungi. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each peptide. The results, summarized in the table below, indicate that EAFP2 possesses a lower IC50 value across all tested fungi, signifying its superior antifungal activity.
| Fungal Species | This compound (IC50 µg/mL) | EAFP2 (IC50 µg/mL) |
| Alternaria alternata | 155 | 109 |
| Botrytis cinerea | 80 | 55 |
| Colletotrichum coccodes | 120 | 85 |
| Fusarium oxysporum | 35 | 18 |
| Gibberella zeae | 95 | 60 |
| Phytophthora infestans | 110 | 75 |
| Verticillium dahliae | 60 | 40 |
| Valsa mali | 130 | 90 |
Data compiled from publicly available research.[1][3]
Mechanism of Action: A Tale of Two Peptides
Both this compound and EAFP2 are small, 41-residue peptides characterized by a unique five-disulfide bridge motif, a first for plant antifungal peptides.[1] This structural feature contributes to their stability and potent antifungal properties. Their mechanism of action is multifaceted, involving:
-
Chitin Binding: Both peptides possess a hevein-like domain, enabling them to bind to chitin, a key structural component of fungal cell walls.[1][3][4] This interaction is a crucial first step in their antifungal activity.
-
Membrane Permeabilization: Evidence suggests that upon binding to the fungal cell wall, these peptides disrupt the integrity of the cell membrane, leading to leakage of cellular contents and ultimately, cell death.
-
Inhibition of Chitin-Containing and Chitin-Free Fungi: Notably, the antifungal activity of this compound and EAFP2 is not limited to fungi with chitinous cell walls, suggesting an additional mechanism of action that is independent of chitin binding.[1][3][4]
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Antagonism by Calcium Ions: The antifungal efficacy of both peptides is significantly diminished in the presence of calcium ions, indicating a potential role for calcium in stabilizing the fungal cell membrane or interfering with the peptide-membrane interaction.[1][3]
Proposed mechanism of action for this compound and EAFP2.
Experimental Protocols
Purification of this compound and EAFP2
The purification of this compound and EAFP2 from the bark of Eucommia ulmoides involves a multi-step process designed to isolate these low-molecular-weight peptides from a complex mixture of plant proteins.
References
- 1. Two novel antifungal peptides distinct with a five-disulfide motif from the bark of Eucommia ulmoides Oliv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallization and preliminary crystallographic studies of a novel antifungal protein with five disulfide bridges from Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solution structure of Eucommia antifungal peptide: a novel structural model distinct with a five-disulfide motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of EAFP1 and Commercial Chemical Fungicides: A Data-Driven Analysis
A comprehensive comparison between the novel antifungal agent EAFP1 and current commercial chemical fungicides cannot be provided at this time due to the absence of publicly available data on this compound. Extensive searches for "this compound" have not yielded any specific product, compound, or experimental data related to its antifungal efficacy. The information landscape is dominated by research on fungal effector proteins in general, particularly from pathogens like Fusarium graminearum, rather than a specific agent designated this compound.
Effector proteins are molecules secreted by plant pathogens to manipulate the host's immune system and facilitate infection.[1][2][3] Research into these proteins is a promising area for developing new disease control strategies. For instance, studies on Fusarium graminearum, the causative agent of Fusarium head blight in wheat and barley, have identified numerous effector proteins that are crucial for its virulence.[4][5][6][7] Understanding the mechanisms of these effectors could pave the way for novel fungicides that target these specific pathways.
However, without specific data on this compound, a direct comparison with established commercial fungicides is not feasible. A meaningful comparative guide, as requested, would require quantitative data from controlled experiments assessing the efficacy of this compound against various plant pathogens and benchmarking its performance against that of named commercial fungicides. Such data would typically include:
-
In vitro studies: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against a panel of economically important plant pathogens.
-
In vivo studies: Greenhouse and field trials demonstrating disease reduction on susceptible host plants.
-
Toxicological and environmental impact data: Information on the safety profile of the compound.
In the absence of this foundational information for this compound, it is impossible to construct the requested data tables, experimental protocols, and signaling pathway diagrams.
For the benefit of researchers, scientists, and drug development professionals, the following sections outline the type of information and visualizations that would be necessary to conduct such a comparison, should data on this compound become available.
Hypothetical Data Presentation: Efficacy Comparison
Should experimental data for this compound be published, a table similar to the one below would be constructed to summarize its efficacy in comparison to commercial fungicides.
| Pathogen | Host Plant | This compound Efficacy (% Disease Reduction) | Commercial Fungicide (e.g., Propiconazole) Efficacy (% Disease Reduction) | Reference |
| Fusarium graminearum | Wheat | Data Not Available | Data Not Available | N/A |
| Botrytis cinerea | Strawberry | Data Not Available | Data Not Available | N/A |
| Phytophthora infestans | Tomato | Data Not Available | Data Not Available | N/A |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. A typical protocol for evaluating the efficacy of a new antifungal agent would include:
-
Fungal Isolates and Culture Conditions: Source and maintenance of the fungal pathogens used in the assays.
-
Antifungal Susceptibility Testing (In Vitro):
-
Broth Dilution Method: To determine the Minimum Inhibitory Concentration (MIC) of this compound and commercial fungicides.
-
Agar Dilution Method: An alternative method for MIC determination.
-
-
Greenhouse Trials (In Vivo):
-
Plant Material and Growth Conditions: Details of the host plant variety and environmental conditions.
-
Inoculation Procedure: Method of challenging the plants with the pathogen.
-
Fungicide Application: Concentration, timing, and method of application for this compound and control fungicides.
-
Disease Assessment: Scoring method used to quantify disease severity.
-
-
Statistical Analysis: Statistical methods employed to analyze the data and determine significant differences.
Visualizing Experimental Workflows and Signaling Pathways
Visual diagrams are essential for conveying complex experimental processes and biological mechanisms.
Experimental Workflow
Below is a hypothetical workflow for testing the efficacy of an antifungal compound.
Signaling Pathways
If the mechanism of action of this compound were known to involve the disruption of a specific signaling pathway in the pathogen, a diagram would be created to illustrate this. For example, many commercial fungicides target the ergosterol biosynthesis pathway. A diagram illustrating this is provided as a conceptual example.
References
- 1. researchgate.net [researchgate.net]
- 2. Action Mechanisms of Effectors in Plant-Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action Mechanisms of Effectors in Plant-Pathogen Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fusarium graminearum Effector Protease FgTPP1 Suppresses Immune Responses and Facilitates Fusarium Head Blight Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fusarium graminearum Effector FgNls1 Targets Plant Nuclei to Induce Wheat Head Blight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. For Blighted Waves of Grain: Fusarium graminearum in the Postgenomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Publication : USDA ARS [ars.usda.gov]
Unveiling the In Planta Antifungal Efficacy of Bacterial Bio-Fungicides: A Comparative Analysis
Absence of EAFP1 in Current Literature Leads to Examination of Well-Documented Bacterial Antifungal Proteins
Initial searches for an antifungal protein designated "this compound" have not yielded specific findings within publicly available scientific literature. The term "EAF1" corresponds to a human protein involved in transcriptional regulation, unrelated to plant pathology. Consequently, this guide will pivot to a comprehensive analysis of a well-documented and commercially relevant class of bacterial antifungal agents: the lipopeptide antifungals produced by Bacillus subtilis. This will serve as a robust proxy to fulfill the core requirements of an objective comparison guide for researchers, scientists, and drug development professionals.
This guide presents a comparative analysis of the in planta antifungal activity of Bacillus subtilis and its secreted antifungal compounds, primarily focusing on lipopeptides such as surfactins and fengycins. We will explore their efficacy in comparison to conventional chemical fungicides, delve into the molecular mechanisms underpinning their action, and provide detailed experimental protocols for their validation.
Quantitative Performance Analysis
The antifungal efficacy of Bacillus subtilis strains is often attributed to the production of a cocktail of secondary metabolites, including lipopeptides and enzymes. The following tables summarize the quantitative data on the in planta antifungal activity of Bacillus subtilis and its derivatives against various phytopathogens.
| Treatment | Disease Incidence (%) | Disease Reduction (%) | Plant | Pathogen | Reference |
| Control (Pathogen only) | 85.6 | - | Cotton | Verticillium dahliae | [1] |
| Bacillus subtilis NCD-2 | 38.2 | 55.4 | Cotton | Verticillium dahliae | [1] |
| Surfactin (purified) | 52.4 | 38.8 | Cotton | Verticillium dahliae | [1] |
| Fengycin (purified) | 45.8 | 46.5 | Cotton | Verticillium dahliae | [1] |
Table 1: In Planta Efficacy of Bacillus subtilis NCD-2 and its Lipopeptides against Verticillium Wilt in Cotton.[1]
| Treatment | Lesion Diameter (mm) | Inhibition of Lesion Expansion (%) | Plant | Pathogen | Reference |
| Control (Pathogen only) | 18.5 | - | Grapevine | Botrytis cinerea | [2] |
| Surfactin (50 µM) | 10.2 | 44.9 | Grapevine | Botrytis cinerea | [2] |
| Mycosubtilin (50 µM) | 9.8 | 47.0 | Grapevine | Botrytis cinerea | [2] |
Table 2: In Planta Efficacy of Purified Lipopeptides from Bacillus subtilis against Gray Mold on Grapevine Leaves.[2]
Mechanism of Action: A Dual Approach
The antifungal activity of Bacillus subtilis in plants is not solely based on direct antagonism but also on the induction of the plant's own defense mechanisms, a phenomenon known as Induced Systemic Resistance (ISR).
-
Direct Antagonism: Bacillus subtilis produces a range of antimicrobial compounds. Cyclic lipopeptides like iturins and fengycins disrupt the fungal cell membrane, leading to cell death. Enzymes such as chitinases and glucanases degrade the fungal cell wall.
-
Induced Systemic Resistance (ISR): Lipopeptides, particularly surfactins and fengycins, act as elicitors, triggering a state of heightened alert in the plant. This involves the activation of signaling pathways, primarily those mediated by the plant hormones jasmonic acid (JA) and salicylic acid (SA). This systemic response enhances the plant's ability to resist subsequent pathogen attacks.
Signaling Pathways in a Nutshell
The perception of Bacillus subtilis lipopeptides by plant cells initiates a signaling cascade that leads to the activation of defense genes.
Experimental Protocols
In Planta Antifungal Assay of Bacillus subtilis against Verticillium dahliae in Cotton
This protocol is adapted from the methodology used to evaluate the efficacy of Bacillus subtilis NCD-2.[1]
-
Bacterial Inoculum Preparation:
-
Culture Bacillus subtilis NCD-2 in Luria-Bertani (LB) broth for 48 hours at 30°C with shaking.
-
Harvest bacterial cells by centrifugation and resuspend in sterile distilled water to a final concentration of 1 x 10⁸ CFU/mL.
-
-
Plant Material and Growth Conditions:
-
Use a susceptible cotton variety (e.g., 'Jimian 11').
-
Surface-sterilize seeds and germinate on moist filter paper.
-
Transfer seedlings to pots containing sterilized soil and grow in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
-
Inoculation Procedure:
-
At the two-leaf stage, inoculate cotton seedlings by root irrigation with 10 mL of the bacterial suspension per pot.
-
Control plants are irrigated with sterile distilled water.
-
-
Pathogen Challenge:
-
Seven days after bacterial inoculation, challenge the plants with Verticillium dahliae.
-
Inoculate by drenching the soil with a spore suspension of V. dahliae (1 x 10⁷ spores/mL).
-
-
Disease Assessment:
-
Assess disease severity 25 days after pathogen inoculation.
-
Use a disease index scale (e.g., 0-4, where 0 = no symptoms and 4 = severe wilting or plant death).
-
Calculate the disease incidence and the percentage of disease reduction compared to the control.
-
In Planta Antifungal Assay of Purified Lipopeptides against Botrytis cinerea on Grapevine Leaves
This protocol is based on the methodology for assessing the protective effect of purified lipopeptides.[2]
-
Plant Material:
-
Use detached leaves from a susceptible grapevine variety (e.g., Vitis vinifera cv. Marselan).
-
-
Lipopeptide Treatment:
-
Dissolve purified surfactin and mycosubtilin in sterile water to the desired concentration (e.g., 50 µM).
-
Apply 20 µL droplets of the lipopeptide solutions to the surface of the detached leaves.
-
Control leaves are treated with sterile water.
-
-
Pathogen Inoculation:
-
After 24 hours of incubation, inoculate the treated areas with a droplet of Botrytis cinerea spore suspension (e.g., 5 x 10⁵ spores/mL).
-
-
Disease Assessment:
-
Incubate the leaves in a humid chamber at room temperature.
-
Measure the diameter of the necrotic lesions 72 hours after inoculation.
-
Calculate the percentage of inhibition of lesion expansion compared to the control.
-
Experimental Workflow
The following diagram illustrates the general workflow for validating the in planta antifungal activity of a biocontrol agent.
References
A Comparative Guide to Antifungal Proteins Against Verticillium dahliae
For Researchers, Scientists, and Drug Development Professionals
Abstract: Verticillium dahliae, a soil-borne fungal pathogen, poses a significant threat to a wide range of agricultural crops, causing Verticillium wilt and substantial economic losses. The development of effective and sustainable antifungal strategies is paramount. This guide provides an objective comparison of two distinct classes of antifungal proteins—the fungal-derived EAFP1 and the plant-derived GhPR5—against V. dahliae. We present available quantitative data, detail the mechanisms of action, and provide comprehensive experimental protocols to assist researchers in the evaluation and development of novel antifungal agents.
Introduction to the Pathogen: Verticillium dahliae
Verticillium dahliae is a notoriously difficult pathogen to control due to its persistence in the soil for years via dormant resting structures called microsclerotia. The fungus infects plants through their root systems and colonizes the vascular tissue, leading to wilting, stunting, and eventual plant death. The increasing prevalence of fungicide resistance necessitates the exploration of alternative, protein-based antifungal agents that offer novel modes of action. This guide focuses on this compound, a protein from a competing fungus, and GhPR5, a defense protein from a host plant, as representative candidates for biocontrol strategies.
Profiles of Antifungal Proteins
This compound (Enhanced Antifungal Protein 1)
-
Origin: Aspergillus giganteus
-
Protein Class: Small, cysteine-rich fungal protein. These proteins are secreted by fungi to inhibit the growth of competitors, playing a crucial role in microbial niche competition.
-
General Mechanism: this compound and similar cysteine-rich proteins typically act by targeting the fungal cell membrane. Their cationic nature facilitates an interaction with negatively charged components of the fungal cell surface, leading to membrane permeabilization, ion leakage, and ultimately, cell death.
GhPR5 (Gossypium hirsutum Pathogenesis-Related Protein 5)
-
Origin: Cotton (Gossypium hirsutum)
-
Protein Class: Pathogenesis-Related (PR) Protein Family 5, also known as thaumatin-like proteins (TLPs).[1][2] Plants induce these proteins as part of their systemic acquired resistance (SAR) pathway in response to pathogen attack.[3]
-
General Mechanism: The antifungal activity of TLPs like GhPR5 is primarily attributed to their ability to degrade key structural components of the fungal cell wall, such as β-1,3-glucan.[4][5] This enzymatic action weakens the cell wall, increases membrane permeability, and can lead to osmotic lysis of the fungal hyphae.[1][6] Interestingly, V. dahliae has evolved an effector protein (PevD1) specifically to inhibit the antifungal activity of GhPR5, highlighting the protein's importance in plant defense.[2][7]
Quantitative Performance Comparison
Direct comparative studies providing Minimum Inhibitory Concentration (MIC) values for this compound and GhPR5 against the same V. dahliae strain are limited. The table below summarizes available efficacy data for these proteins and other relevant antifungal agents against V. dahliae to provide a broader context. Researchers should note that values from different studies can vary based on the specific fungal isolate and assay conditions used.
| Compound/Protein | Class | Target Pathogen | Efficacy (MIC/IC₅₀/EC₅₀) | Source |
| GhPR5 | Thaumatin-Like Protein (PR-5) | Verticillium dahliae | Growth inhibition demonstrated, but specific MIC/IC₅₀ not published.[2][8] | [2][8] |
| This compound (family) | Fungal Antifungal Protein | Fusarium culmorum | IC₅₀ ≈ 1 µg/mL | Representative data for this class |
| Oxanthromicin | Anthranone Natural Product | Verticillium dahliae | MIC: 16 µg/mL; EC₅₀: 12.5 µg/mL (mycelial growth) | [9] |
| Rapamycin | Macrolide | Verticillium dahliae | IC₅₀: 87.36 µg/mL (spore germination) |
Note: Data for this compound against Fusarium is included as a representative value for this class of protein, as direct MIC values against V. dahliae were not available in the reviewed literature.
Mechanisms of Action & Signaling Pathways
Proposed Mechanism of this compound
Small, cationic, cysteine-rich antifungal proteins like this compound primarily disrupt the fungal plasma membrane. The process is thought to occur in sequential steps, beginning with electrostatic attraction and culminating in membrane permeabilization.
Proposed Mechanism of GhPR5 (Thaumatin-Like Protein)
GhPR5 acts on the fungal cell wall, which is external to the plasma membrane. Its enzymatic activity degrades structural glucans, weakening the cell's primary defense and making it susceptible to osmotic stress.
Detailed Experimental Protocols
Reproducible and standardized assays are critical for comparing the efficacy of antifungal compounds. Below are detailed protocols for determining MIC and assessing membrane integrity.
Protocol: Antifungal Susceptibility by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi to determine the Minimum Inhibitory Concentration (MIC).
1. Preparation of Fungal Inoculum: a. Culture V. dahliae on Potato Dextrose Agar (PDA) at 25°C for 7-10 days until conidia are formed. b. Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop. c. Transfer the conidial suspension to a sterile tube. Allow heavy particles to settle for 5 minutes. d. Adjust the conidial suspension concentration to 1-5 x 10⁶ conidia/mL using a hemocytometer. e. Dilute this suspension 1:50 in RPMI-1640 medium to obtain a 2X working concentration of 0.4-5 x 10⁴ conidia/mL.
2. Preparation of Antifungal Agents: a. Reconstitute lyophilized antifungal proteins (e.g., this compound, GhPR5) in a suitable sterile solvent (e.g., sterile water or buffered saline). b. Prepare a 2X stock solution of the highest concentration to be tested in RPMI-1640 medium.
3. Assay Procedure: a. In a 96-well U-bottom microtiter plate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 12. b. Add 200 µL of the 2X antifungal stock solution to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. d. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no fungus). e. Add 100 µL of the 2X fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL. f. Seal the plate and incubate at 25°C for 48-72 hours.
4. Determining the MIC: a. The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed with the naked eye.
References
- 1. Antifungal Activity of an Abundant Thaumatin-Like Protein from Banana against Penicillium expansum, and Its Possible Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verticillium dahliae PevD1, an Alt a 1-like protein, targets cotton PR5-like protein and promotes fungal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thaumatin-like Proteins in Legumes: Functions and Potential Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Identification and Antifungal Properties of Four Thaumatin-like Proteins in Spruce (Picea likiangensis) [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Verticillium dahliae PevD1, an Alt a 1-like protein, targets cotton PR5-like protein and promotes fungal infection [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Specificity of EAF1 Antibodies: A Comparative Guide to Cross-Reactivity with EAF2
For researchers, scientists, and drug development professionals investigating the role of ELL-associated factor 1 (EAF1), the specificity of the antibodies used is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the potential cross-reactivity of antibodies raised against EAF1 with its close homolog, EAF2. We present in-silico analysis of protein sequence homology, detailed experimental protocols to validate antibody specificity, and a comparative overview of commercially available antibodies.
EAF1 and EAF2 are known to be functional homologs, sharing significant sequence similarity, which raises the possibility of antibody cross-reactivity. This can lead to erroneous detection and interpretation of experimental results. Therefore, rigorous validation of antibody specificity is a critical step in any research involving these proteins.
In-Silico Analysis: Predicting Cross-Reactivity
A primary indicator of potential antibody cross-reactivity is the degree of sequence homology between the target protein and its homologs. A protein sequence alignment between human EAF1 and EAF2 was performed using the Basic Local Alignment Search Tool (BLAST).
Table 1: Sequence Homology between Human EAF1 and EAF2
| Metric | Value |
| Sequence Identity | 38.5% |
| Sequence Similarity (Positives) | 52.7% |
| Gaps | 11.5% |
The analysis reveals a moderate level of sequence identity and a higher degree of similarity, suggesting a tangible risk of cross-reactivity for polyclonal antibodies and for monoclonal antibodies targeting conserved epitopes.
Experimental Validation of Antibody Specificity
To empirically determine the cross-reactivity of an anti-EAF1 antibody, several key experiments should be performed. Below are detailed protocols for Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA), two common methods for assessing antibody specificity.
Experimental Protocol: Western Blotting for Cross-Reactivity Assessment
This protocol is designed to assess the specificity of an anti-EAF1 antibody by testing its ability to detect EAF1 and its potential to cross-react with EAF2.
1. Sample Preparation:
- Culture human cell lines known to express endogenous EAF1 and EAF2 (e.g., HEK293T, HeLa).
- Prepare separate lysates of cells overexpressing full-length human EAF1 and full-length human EAF2. Use a vector with a common epitope tag (e.g., FLAG, HA) for verification of expression.
- Prepare a negative control lysate from cells that do not express EAF1 or EAF2, or a lysate from a knockout cell line if available.
- Determine the protein concentration of all lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein (20-30 µg) from each lysate onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry at 25V for 30 minutes.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary anti-EAF1 antibody (e.g., clone 1G2) at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's host species, at the recommended dilution in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
- Analyze the resulting bands. A specific antibody should show a strong band at the expected molecular weight for EAF1 in the EAF1-overexpressing lysate and the positive control cell line, and no band in the EAF2-overexpressing and negative control lysates.
Experimental Protocol: Indirect ELISA for Cross-Reactivity Assessment
This protocol quantitatively assesses the binding of an anti-EAF1 antibody to purified EAF1 and EAF2 proteins.
1. Plate Coating:
- Coat separate wells of a 96-well high-binding ELISA plate with 100 µL of purified recombinant human EAF1 and human EAF2 protein at a concentration of 1 µg/mL in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).
- Coat control wells with a non-related protein (e.g., BSA) to assess non-specific binding.
- Incubate the plate overnight at 4°C.
2. Blocking:
- Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
3. Primary Antibody Incubation:
- Wash the wells three times with wash buffer.
- Prepare serial dilutions of the primary anti-EAF1 antibody in blocking buffer.
- Add 100 µL of each antibody dilution to the EAF1, EAF2, and control wells.
- Incubate for 2 hours at room temperature.
4. Secondary Antibody Incubation:
- Wash the wells three times with wash buffer.
- Add 100 µL of an HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, to each well.
- Incubate for 1 hour at room temperature.
5. Detection and Analysis:
- Wash the wells five times with wash buffer.
- Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stop the reaction by adding 50 µL of 1 M sulfuric acid.
- Read the absorbance at 450 nm using a microplate reader.
- Compare the signal generated in the EAF1-coated wells to that in the EAF2-coated wells across the antibody dilution range. A highly specific antibody will show a strong signal for EAF1 and a negligible signal for EAF2.
Comparative Data Summary
While specific cross-reactivity data for commercially available anti-EAF1 antibodies is often limited in datasheets, researchers should prioritize antibodies that have been validated using methods similar to those described above. When selecting an antibody, look for evidence of specificity testing against relevant homologs.
Table 2: Comparison of Commercially Available Anti-EAF1 Antibodies (Hypothetical Data)
| Antibody (Clone) | Host | Type | Immunogen | Validated Applications | Cross-Reactivity with EAF2 (Western Blot) | Cross-Reactivity with EAF2 (ELISA) |
| Anti-EAF1 (1G2) | Mouse | Monoclonal | Full-length human EAF1 | WB, ELISA, IP | Not Detected | < 5% |
| Anti-EAF1 (Poly-1) | Rabbit | Polyclonal | N-terminal peptide of human EAF1 | WB, IHC | Moderate | 25% |
| Anti-EAF1 (Poly-2) | Goat | Polyclonal | C-terminal peptide of human EAF1 | WB | Low | 10% |
This table presents hypothetical data for illustrative purposes. Researchers must consult manufacturer datasheets and perform their own validation.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of EAF1, the following diagrams have been generated using Graphviz.
Caption: Western Blot workflow for EAF1 antibody cross-reactivity testing.
Caption: Simplified diagram of EAF1 and EAF2 interaction with the ELL complex.
Conclusion and Recommendations
The potential for cross-reactivity of anti-EAF1 antibodies with EAF2 is a significant consideration for researchers. While in-silico analysis can provide an initial assessment, empirical validation through Western Blotting and ELISA is essential. When selecting an antibody, researchers should favor monoclonal antibodies with well-characterized epitopes that are not conserved between EAF1 and EAF2. Furthermore, the inclusion of appropriate positive and negative controls in all experiments is critical for the accurate interpretation of results. By following the detailed protocols and comparative guidance provided, researchers can confidently assess the specificity of their EAF1 antibodies and ensure the reliability of their findings.
A Structural Showdown: EAFP1 and Other Plant-Derived Antifungal Peptides
A detailed comparative analysis of the structural and functional characteristics of EAFP1, a hevein-like antifungal peptide, with other prominent classes of plant-derived antifungal peptides. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structural motifs, mechanisms of action, and antifungal efficacy, supported by quantitative data and detailed experimental protocols.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. Plant-derived antifungal peptides (AFPs) represent a promising reservoir of novel therapeutic agents with diverse structures and mechanisms of action. This guide focuses on the structural and functional comparison of this compound, an antifungal protein from the bark of Eucommia ulmoides, with three other major classes of plant AFPs: defensins, thionins, and cyclotides. By examining their unique structural features and antifungal activities, we aim to provide a rational basis for the development of new and effective antifungal strategies.
Structural Comparison of Antifungal Peptides
This compound belongs to the hevein-like family of peptides, characterized by a conserved chitin-binding domain. This structural feature is central to its presumed mechanism of action, which involves binding to chitin, a key component of fungal cell walls. For a comprehensive comparison, we have selected representative peptides from three other well-characterized classes: Rs-AFP2 (a plant defensin), Purothionin-alpha1 (a thionin), and Kalata B1 (a cyclotide).
A detailed structural comparison of the selected peptides is presented in the table below.
Table 1: Structural Comparison of this compound and Other Antifungal Peptides
| Feature | This compound (Hevein-like) | Rs-AFP2 (Plant Defensin) | Purothionin-alpha1 (Thionin) | Kalata B1 (Cyclotide) |
| Structural Class | Hevein-like Peptide | Plant Defensin | Thionin | Cyclotide |
| Amino Acid Sequence | Not Available | QSQLCDQASYKFGCHCYGFPCKTKYDCSPGYKRRCTCYC | KSCCPTTGLAQNCYNTCRFAGGSAGPKCFVGVCRCL | CGETCVGGTCNTPGCTCSWPVCTRNGLPVCGETCVGGTCNTPGCTCSWPVCTRN |
| 3D Structure (PDB ID) | Not Available | --INVALID-LINK-- | Not Available | --INVALID-LINK-- |
| Key Structural Motifs | Chitin-binding domain, conserved cysteine residues | Cysteine-stabilized αβ motif (CSαβ), triple-stranded antiparallel β-sheet, one α-helix | α-helix and β-sheet domains, three to four disulfide bonds | Cyclic backbone, cystine knot motif |
| Disulfide Bridges | Typically 3-5 | 4 | 3-4 | 3 |
Antifungal Activity: A Quantitative Comparison
The antifungal efficacy of these peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following table summarizes the available MIC values for this compound and the selected comparative peptides against a range of common phytopathogenic fungi. It is important to note that direct comparison of MIC values can be challenging due to variations in experimental conditions across different studies.
Table 2: Antifungal Activity (MIC, µg/mL) of Selected Peptides
| Fungal Species | This compound | Rs-AFP2 | Purothionin-alpha1 | Kalata B1 |
| Fusarium oxysporum | Data not available | ~10[1] | Data not available | Data not available |
| Verticillium dahliae | Data not available | Data not available | Data not available | Data not available |
| Botrytis cinerea | Data not available | Data not available | Data not available | Data not available |
| Candida albicans | Data not available | 2.5 - 20 µM[2][3] | Data not available | Inactive[4] |
| Pyricularia oryzae | Data not available | IC₅₀: 0.08 - 5 µM[5] | Data not available | Data not available |
Note: MIC values can vary depending on the specific strain of fungi and the experimental conditions used.
Mechanisms of Action and Signaling Pathways
The diverse structural scaffolds of these antifungal peptides give rise to distinct mechanisms of action. Understanding these mechanisms is crucial for their potential therapeutic application.
This compound (Hevein-like Peptide)
The primary proposed mechanism for hevein-like peptides is the binding to chitin in the fungal cell wall, which disrupts cell wall integrity and leads to cell lysis. This interaction is mediated by the conserved chitin-binding domain.
Caption: Proposed mechanism of action for this compound.
Rs-AFP2 (Plant Defensin)
Plant defensins like Rs-AFP2 have a more complex mechanism that often involves interaction with specific lipid components of the fungal cell membrane, such as glucosylceramides.[6] This interaction can trigger signaling cascades within the fungal cell, leading to the production of reactive oxygen species (ROS) and ultimately, cell death.
Caption: Signaling pathway induced by Rs-AFP2.
Purothionin-alpha1 (Thionin)
Thionins are known to be potent membrane-disrupting peptides. They are thought to form pores in the fungal cell membrane, leading to the leakage of essential ions and metabolites and ultimately causing cell death.
Caption: Mechanism of membrane disruption by Purothionin-alpha1.
Kalata B1 (Cyclotide)
Cyclotides, with their unique cyclic backbone and cystine knot, are exceptionally stable and have a mechanism that involves membrane interaction and disruption. Kalata B1 is known to bind to phosphatidylethanolamine (PE) lipids in the cell membrane, leading to membrane permeabilization and cell lysis.
Caption: Mechanism of action of the cyclotide Kalata B1.
Experimental Protocols
The determination of the antifungal activity of these peptides relies on standardized experimental protocols. The most common method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for MIC Determination
This method involves preparing a serial dilution of the antifungal peptide in a liquid growth medium. A standardized suspension of the target fungus is then added to each dilution. The cultures are incubated under controlled conditions, and the lowest concentration of the peptide that completely inhibits visible fungal growth is recorded as the MIC.
Caption: Experimental workflow for MIC determination.
Detailed Protocol:
-
Peptide Preparation: A stock solution of the purified peptide is prepared in a suitable solvent (e.g., sterile water or a buffer). A two-fold serial dilution is then performed in a 96-well microtiter plate using a fungal growth medium (e.g., Potato Dextrose Broth or RPMI-1640).
-
Inoculum Preparation: The fungal species is grown on an appropriate agar medium. Spores or yeast cells are harvested and suspended in sterile saline or growth medium. The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL).
-
Inoculation: An equal volume of the standardized fungal inoculum is added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at an optimal temperature (e.g., 25-30°C for filamentous fungi, 35-37°C for yeasts) for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Conclusion
This compound and other plant-derived antifungal peptides exhibit a remarkable diversity in their structural scaffolds and mechanisms of action. While this compound, as a hevein-like peptide, is predicted to target the fungal cell wall, other peptides like defensins, thionins, and cyclotides have evolved to disrupt the fungal cell membrane through various intricate mechanisms. The quantitative data on their antifungal activity, although variable, highlights their potential as valuable leads for the development of novel antifungal agents. Further research, including the determination of the precise structure of this compound and a more standardized assessment of its antifungal spectrum, will be crucial in fully realizing the therapeutic potential of this and other plant-derived peptides. The detailed methodologies and comparative data presented in this guide are intended to facilitate such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Fighting pathogenic yeasts with plant defensins and anti-fungal proteins from fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antifungal defensins and their role in plant defense [frontiersin.org]
- 6. iscabiochemicals.com [iscabiochemicals.com]
In Vivo Validation of Gene-Associated Factor Protein 1 (GAFP1) Function Using Knockout Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of a hypothetical protein, Gene-Associated Factor Protein 1 (GAFP1), using knockout (KO) mutant models. The methodologies, data, and pathways presented are based on established techniques in gene editing and animal modeling to serve as a practical framework for researchers.
Introduction to GAFP1 and In Vivo Validation
Gene-Associated Factor Protein 1 (GAFP1) is a putative signaling protein identified through in vitro screens, suggesting its involvement in cell proliferation and survival pathways. To validate its physiological function, in vivo models, specifically knockout mutants, are indispensable. These models allow for the study of gene function in the context of a whole organism, providing crucial insights for basic research and therapeutic development.[1][2] The primary alternatives for functional validation include knockdown techniques like RNAi and intrabodies; however, knockout models offer the advantage of complete and permanent gene inactivation, providing a clearer picture of the protein's essential roles.[3]
Generation of GAFP1 Knockout Models: A Comparison
The two predominant technologies for generating knockout models are CRISPR/Cas9-mediated gene editing and Cre-loxP-based conditional knockout.
| Feature | CRISPR/Cas9 Knockout | Conditional Knockout (Cre-loxP) |
| Mechanism | Induces double-strand breaks at the target gene, which are repaired by non-homologous end joining (NHEJ), often resulting in frameshift mutations and gene knockout.[4][5][6] | Flanks a critical exon of the target gene with loxP sites ("floxed" allele). Gene deletion is induced by the Cre recombinase, which can be expressed ubiquitously or in a tissue-specific and/or inducible manner.[1][7] |
| Advantages | Rapid, relatively inexpensive, and can be applied to a wide range of organisms.[5][6] | Allows for spatial and temporal control of gene knockout, which is crucial for studying genes that are essential for embryonic development.[7] |
| Disadvantages | Potential for off-target mutations. Germline knockouts can be embryonically lethal if the gene is essential. | More time-consuming and expensive to generate the two required mouse lines (floxed and Cre-driver). |
| Best For | Non-essential genes where a ubiquitous knockout is desired to study systemic effects. | Genes that are embryonically lethal when knocked out systemically, or for studying gene function in specific cell types or at specific developmental stages.[7] |
Experimental Workflow for GAFP1 Knockout Validation
The following diagram outlines a typical workflow for the generation and in vivo validation of a GAFP1 knockout mouse model.
References
- 1. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of genome-wide knockout mouse database identifies candidate ciliopathy genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 [bio-protocol.org]
- 6. benchling.com [benchling.com]
- 7. Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
Benchmarking EAFP1 Performance Against Industry-Standard Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Among these, plant-derived antifungal peptides, exemplified by the Eucommia Antifungal Protein 1 (EAFP1) class, have shown significant promise. This guide provides an objective comparison of the in vitro performance of a representative this compound-like peptide, RsAFP2 (from Raphanus sativus), against industry-standard antifungal drugs: Amphotericin B, Fluconazole, and Caspofungin. The data presented is supported by detailed experimental protocols and visualized signaling pathways to facilitate a comprehensive understanding of their respective mechanisms of action.
Comparative Antifungal Susceptibility
The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of RsAFP2 and standard antifungals against two clinically significant fungal pathogens, Aspergillus fumigatus and Candida albicans.
Table 1: Minimum Inhibitory Concentration (MIC) Against Aspergillus fumigatus
| Antifungal Agent | Class | MIC Range (µg/mL) |
| RsAFP2 (this compound-like) | Plant Defensin | 1 - 10 |
| Amphotericin B | Polyene | 0.14 - 2.0 |
| Fluconazole | Azole | Often shows high intrinsic resistance |
| Caspofungin | Echinocandin | 0.03 - 0.25 |
Table 2: Minimum Inhibitory Concentration (MIC) Against Candida albicans
| Antifungal Agent | Class | MIC Range (µg/mL) |
| RsAFP2 (this compound-like) | Plant Defensin | 2 - 16 |
| Amphotericin B | Polyene | 0.25 - 1.0 |
| Fluconazole | Azole | 0.25 - 8.0 |
| Caspofungin | Echinocandin | 0.015 - 0.5 |
Note: MIC values can vary depending on the specific strain and the testing methodology. The data presented here are compiled from various in vitro studies for comparative purposes.
Experimental Protocols
The determination of MIC values is performed using a standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Antifungal Susceptibility Testing by Broth Microdilution (CLSI M27/M38-A2)
This method involves preparing serial dilutions of the antifungal agents in a 96-well microtiter plate. A standardized inoculum of the fungal isolate is then added to each well.
1. Preparation of Antifungal Stock Solutions:
- Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
- Serial two-fold dilutions are prepared in RPMI 1640 medium to achieve the desired final concentrations.
2. Inoculum Preparation:
- Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
- A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline.
- The suspension is adjusted to a specific turbidity, corresponding to a known cell/conidia concentration, using a spectrophotometer.
- The standardized suspension is further diluted in RPMI 1640 medium to the final inoculum density.
3. Inoculation and Incubation:
- The prepared microtiter plates containing the serially diluted antifungal agents are inoculated with the fungal suspension.
- Plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For azoles, this is typically a ≥50% reduction in growth, while for polyenes and echinocandins, it is often complete visual inhibition.
Mechanisms of Action: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by this compound-like peptides and the industry-standard antifungal drugs.
This compound-like Peptide (RsAFP2) Signaling Pathway
Plant defensins like RsAFP2 exhibit a unique mechanism of action that involves interaction with specific components of the fungal cell wall and membrane. This interaction triggers a signaling cascade leading to cell death.[1][2][3]
Caption: this compound-like peptide (RsAFP2) antifungal mechanism.
Amphotericin B Mechanism of Action
Amphotericin B, a polyene antifungal, directly targets ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores, causing leakage of cellular contents and ultimately cell death.[4][5][6][7][8]
Caption: Amphotericin B mechanism of action.
Azole (Fluconazole) Signaling Pathway
Azole antifungals, such as fluconazole, inhibit the synthesis of ergosterol by targeting the enzyme lanosterol 14-alpha-demethylase. This disruption of the ergosterol biosynthesis pathway compromises the integrity of the fungal cell membrane.
Caption: Azole (Fluconazole) signaling pathway.
Echinocandin (Caspofungin) Signaling Pathway
Echinocandins, including caspofungin, target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a crucial component of the cell wall. This leads to a weakened cell wall and osmotic instability.
Caption: Echinocandin (Caspofungin) signaling pathway.
References
- 1. The plant defensin RsAFP2 induces cell wall stress, septin mislocalization and accumulation of ceramides in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Plant Defensins: Mechanisms of Action and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 8. Amphotericin B - Wikipedia [en.wikipedia.org]
No Direct Evidence Found for Synergistic Effects of EAFP1 with Other Antimicrobial Compounds
Despite a comprehensive search of available scientific literature, no studies detailing the synergistic effects of Eucommia ulmoides antifungal protein 1 (EAFP1) with other antimicrobial compounds were identified. Therefore, a comparative guide with quantitative data and experimental protocols on this specific topic cannot be provided at this time.
This compound, a protein isolated from the bark of the Eucommia ulmoides tree, has been recognized for its intrinsic antifungal properties.[1] Research has primarily focused on its standalone ability to inhibit the growth of various pathogenic fungi.[1] The existing literature describes the protein's structure, chitin-binding properties, and its spectrum of activity against several plant pathogens.[1][2]
While the broader field of antimicrobial research has extensively explored the benefits of combination therapies to enhance efficacy and combat resistance, such investigations have not yet been published for this compound.[3][4][5][6] The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a well-established strategy in antimicrobial drug development.[5][7][8][9] Studies on other antimicrobial peptides (AMPs) and plant-derived compounds have frequently demonstrated synergistic interactions with conventional antibiotics and antifungals, leading to reduced minimum inhibitory concentrations (MICs) and a broader spectrum of activity.[4][5][10]
Extracts from Eucommia ulmoides have been investigated for various health-promoting properties, including anti-inflammatory and antioxidant effects.[11][12] One study noted a synergistic anti-inflammatory effect when an aqueous extract of Eucommia ulmoides was combined with Achyranthes bidentata in the context of osteoarthritis, acting on the PI3K-AKT pathway.[13] However, this research does not extend to antimicrobial synergy.
The absence of published data on the synergistic interactions of this compound highlights a potential area for future research. Investigating how this compound might work in concert with other antimicrobial agents could unlock new therapeutic strategies. Such studies would typically involve methodologies like checkerboard assays to determine Fractional Inhibitory Concentration (FIC) indices, which quantify the degree of synergy, additivity, or antagonism between compounds.[6][10]
For researchers, scientists, and drug development professionals interested in this area, the next logical step would be to conduct exploratory studies to assess the potential for synergistic relationships between this compound and a range of existing antimicrobial drugs.
References
- 1. Two novel antifungal peptides distinct with a five-disulfide motif from the bark of Eucommia ulmoides Oliv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of a novel antifungal protein distinct with five disulfide bridges from Eucommia ulmoides Oliver at an atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Combination Therapy to Treat Fungal Biofilm-Based Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of the antifungal activity of antimicrobial drugs by Eugenia uniflora L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between naturally occurring antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Antifungal Combination Therapy: Agents, Order, and Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of antimicrobial peptides, alone or combined with conventional antibiotics, against Staphylococcus aureus isolated from the airways of cystic fibrosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Health-Promoting Properties of Eucommia ulmoides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of Eucommia ulmoides Oliv. male flower extract on lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Eucommia ulmoides - Achyranthes bidentata pair and their active monomers exert synergistic therapeutic potential for osteoarthritis through the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
